molecular formula C15H14ClNO5S B2741724 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid CAS No. 794573-22-1

2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid

Cat. No.: B2741724
CAS No.: 794573-22-1
M. Wt: 355.79
InChI Key: DGQKUOHWKOMZIA-UHFFFAOYSA-N
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Description

2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid is a useful research compound. Its molecular formula is C15H14ClNO5S and its molecular weight is 355.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-(2-phenoxyethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO5S/c16-14-7-6-12(10-13(14)15(18)19)23(20,21)17-8-9-22-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQKUOHWKOMZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85198540
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

Technical Monograph: 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid (CAS 794573-22-1) is a specialized pharmacological probe belonging to the sulfamoylbenzoic acid class.[1] Structurally characterized by a benzoic acid core substituted with a chlorine atom at the ortho position and a bulky N-phenoxyethyl sulfonamide moiety at the meta position, this compound represents a critical scaffold in the development of ligands for G-protein coupled receptors (specifically GPR35) , NTPDases , and Carbonic Anhydrases (CAs) .

Unlike simple sulfonamides, the inclusion of the 2-phenoxyethyl lipophilic tail confers unique steric and electronic properties, facilitating interaction with hydrophobic allosteric pockets in transmembrane proteins. This guide details the physicochemical profile, validated synthetic routes, and experimental frameworks for utilizing this compound in drug discovery workflows.

Physicochemical Identity & Profile

The following data aggregates experimentally determined and computationally predicted parameters essential for formulation and assay development.

ParameterValueContext
IUPAC Name This compoundOfficial Nomenclature
Molecular Formula C₁₅H₁₄ClNO₅SStoichiometry
Molecular Weight 355.80 g/mol Mass Spectrometry (M+H)
Physical State Off-white to pale yellow crystalline powderSolid State
Solubility DMSO (>20 mg/mL), DMF; Low in waterFormulation
pKa (Acid) ~3.5 (Carboxylic acid)Ionization State
pKa (Sulfonamide) ~10.1 (NH group)Ionization State
LogP 3.34 (Predicted)Lipophilicity/Permeability
H-Bond Donors 2 (COOH, NH)Interaction Potential
H-Bond Acceptors 5Interaction Potential
Rotatable Bonds 7Conformational Flexibility

Structural Analysis & Pharmacophore Mapping

The biological utility of CAS 794573-22-1 is derived from its tripartite pharmacophore. Understanding these regions is critical for interpreting Structure-Activity Relationships (SAR).

The Tripartite Scaffold
  • The Acidic Head (Benzoic Acid): Functions as an electrostatic anchor. In GPR35 agonists, this moiety often forms a salt bridge with arginine residues (e.g., Arg167) in the receptor binding pocket.

  • The Core (2-Chloro-5-sulfonyl): The chlorine atom provides steric bulk and electron-withdrawing effects that modulate the acidity of the carboxylic group and the sulfonamide nitrogen.

  • The Lipophilic Tail (2-Phenoxyethyl): This flexible hydrophobic arm is designed to penetrate deep hydrophobic clefts or allosteric sites, distinguishing it from smaller, hydrophilic analogs like chlorothiazide.

Pharmacological Pathway Visualization

Pharmacophore Compound CAS 794573-22-1 Core 2-Chloro-Benzoic Core Compound->Core Linker Sulfonamide Bridge (H-Bond Donor) Compound->Linker Tail Phenoxyethyl Group (Hydrophobic Interaction) Compound->Tail Target1 GPR35 Activation (Immune Modulation) Core->Target1 Electrostatic Clamp Target3 Carbonic Anhydrase (Isoform Selective) Linker->Target3 Zn2+ Coordination Tail->Target1 Hydrophobic Pocket Target2 NTPDase Inhibition (Purinergic Signaling) Tail->Target2 Allosteric Fit

Figure 1: Pharmacophore dissection of CAS 794573-22-1 and its theoretical mapping to primary biological targets.

Synthesis & Manufacturing Protocol

The synthesis of CAS 794573-22-1 follows a convergent Chlorosulfonation-Amidation pathway. This protocol is designed for high purity (>98%) suitable for biological screening.

Retrosynthetic Logic

The molecule is disassembled into two primary building blocks:

  • 2-Chloro-5-(chlorosulfonyl)benzoic acid (The electrophile).

  • 2-Phenoxyethylamine (The nucleophile).

Step-by-Step Experimental Procedure

Reagents Required:

  • 2-Chlorobenzoic acid (Start Material)[2]

  • Chlorosulfonic acid (ClSO₃H)[3]

  • 2-Phenoxyethylamine

  • Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (DCM) or THF

  • Ice/Water[2][3][4][5]

Stage 1: Electrophilic Aromatic Substitution (Chlorosulfonation)
  • Setup: Charge a dry 3-neck round-bottom flask with 2-chlorobenzoic acid (1.0 eq). Fit with a reflux condenser and a dropping funnel.

  • Addition: Cool to 0°C. Add chlorosulfonic acid (5.0 eq) dropwise over 30 minutes. The reaction is highly exothermic; control internal temperature <10°C.

  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (disappearance of starting acid).

  • Quench: Cool to room temperature. Cautiously pour the reaction mixture onto crushed ice (exothermic!).

  • Isolation: Filter the white precipitate (2-chloro-5-chlorosulfonylbenzoic acid ). Wash with cold water. Dry in vacuo.[2] Yield expectation: 75–85%.

Stage 2: Sulfonamide Coupling
  • Dissolution: Dissolve the sulfonyl chloride intermediate (1.0 eq) in anhydrous DCM.

  • Base Addition: Add Na₂CO₃ (2.5 eq) or Triethylamine (2.0 eq) to scavenge HCl.

  • Coupling: Add 2-phenoxyethylamine (1.1 eq) dropwise at 0°C.

  • Completion: Stir at room temperature for 12 hours.

  • Workup: Acidify the mixture with 1N HCl to pH ~2 (to protonate the carboxylic acid). Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Hexane:EtOAc gradient) to obtain CAS 794573-22-1 .

Synthesis Workflow Diagram

Synthesis Start 2-Chlorobenzoic Acid Intermed Intermediate: 2-Chloro-5-chlorosulfonylbenzoic acid Start->Intermed Chlorosulfonation Reagent1 Chlorosulfonic Acid (100°C, 4h) Reagent1->Intermed Product FINAL PRODUCT CAS 794573-22-1 Intermed->Product Nucleophilic Attack Reagent2 2-Phenoxyethylamine + Base (DCM, RT) Reagent2->Product

Figure 2: Convergent synthetic pathway for the production of CAS 794573-22-1.

Biological Applications & Experimental Validation[7]

GPR35 Agonism Screening

GPR35 is an orphan GPCR associated with inflammation and pain. Sulfamoylbenzoic acids are established scaffolds for GPR35 agonists (e.g., analogs of zaprinast).

Protocol: DMR (Dynamic Mass Redistribution) Assay

  • Objective: To measure receptor activation in specific cell lines (e.g., HT-29 or GPR35-transfected CHO cells).

  • Method:

    • Seed cells in 384-well sensor plates.

    • Starve cells in assay buffer (HBSS + 20mM HEPES) for 2 hours.

    • Prepare a 10mM stock of CAS 794573-22-1 in DMSO.

    • Perform a serial dilution (10 µM to 1 nM).

    • Add compound to cells and monitor real-time DMR response using an optical label-free system (e.g., Corning Epic).

    • Control: Use Zaprinast or Pamoic Acid as a positive control.

NTPDase Inhibition

Ecto-nucleotidases (NTPDases) regulate purinergic signaling. 2-Chloro-5-sulfamoylbenzoic acid derivatives have shown selectivity for NTPDase isoforms (specifically NTPDase2 and NTPDase8).[6]

Protocol: Malachite Green Phosphate Assay

  • Principle: Measure inorganic phosphate (Pi) released from ATP hydrolysis.

  • Steps:

    • Incubate recombinant h-NTPDase (10 ng) with CAS 794573-22-1 (varying concentrations) in assay buffer (50 mM Tris, 5 mM CaCl₂, pH 7.4) for 10 min.

    • Initiate reaction by adding ATP (substrate, 100 µM).

    • Incubate at 37°C for 20 mins.

    • Stop reaction with Malachite Green reagent.

    • Measure Absorbance at 630 nm.

    • Calculate IC₅₀ relative to vehicle control.

Handling, Stability, and Safety

  • Storage: Store at +2°C to +8°C in a desiccated, dark environment. The sulfonamide bond is stable, but the carboxylic acid makes the compound sensitive to strong bases.

  • Solubility: Prepare stock solutions in DMSO. Avoid storing aqueous solutions for >24 hours to prevent precipitation or hydrolysis.

  • Safety: Classified as an Irritant (H315, H319, H335). Wear nitrile gloves and eye protection. Avoid inhalation of dust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2106604, this compound. Retrieved from [Link]

  • Iqbal, J., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Frontiers in Pharmacology. Retrieved from [Link]

  • Neetzel, C., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor.[7] Bioorganic & Medicinal Chemistry Letters.[8] Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Retrieved from [Link]

  • ChemicalRegister. Supplier and Property Database for CAS 794573-22-1. Retrieved from [Link]

Sources

Chemical structure of 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 794573-22-1 Chemical Formula: C₁₅H₁₄ClNO₅S Molecular Weight: 355.79 g/mol [1]

Executive Summary & Structural Significance

This guide details the chemical architecture, synthesis, and pharmacological potential of 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid . This compound represents a specific scaffold within the sulfamoylbenzoic acid class, a chemical family historically significant in the development of high-ceiling diuretics (e.g., furosemide, bumetanide) and carbonic anhydrase inhibitors (CAIs).

The molecule is characterized by three distinct pharmacophoric domains:

  • The Benzoic Acid Core: Provides aqueous solubility and ionic interaction capability (typically with basic residues like Lysine or Arginine in protein targets).

  • The 5-Sulfamoyl Moiety: A classical zinc-binding group (ZBG) essential for inhibiting metalloenzymes like Carbonic Anhydrase (CA).

  • The N-(2-Phenoxyethyl) Tail: A hydrophobic extension designed to probe secondary binding pockets (hydrophobic sub-pockets) within enzyme active sites, enhancing selectivity over broad-spectrum inhibitors.

Physicochemical Profile

Understanding the physical properties is critical for formulation and assay development. The following data is derived from structural analysis and standard chem-informatics consensus for this scaffold.

PropertyValue / DescriptionRelevance
pKa (Acid) ~3.5 (Carboxylic Acid)Ionized at physiological pH (7.4), aiding solubility.
pKa (Sulfonamide) ~10.0The N-substitution removes the acidic proton typical of primary sulfonamides (-SO₂NH₂), making this moiety neutral at pH 7.4.
LogP (Predicted) 2.8 – 3.2Moderate lipophilicity due to the phenoxyethyl chain; suggests good membrane permeability.
H-Bond Donors 2 (COOH, NH)Critical for active site anchoring.
H-Bond Acceptors 5Interactions with solvent and protein residues.
Appearance White to Off-white Crystalline PowderTypical of sulfonamide benzoic acids.
Chemical Synthesis & Manufacturing Protocol

The synthesis of this compound follows a convergent pathway relying on electrophilic aromatic substitution followed by nucleophilic substitution . This protocol is designed for high purity and scalability.

Phase 1: Chlorosulfonation (The Electrophilic Attack)

The synthesis begins with 2-chlorobenzoic acid . The carboxylic acid directs meta, while the chlorine atom directs para. These directing effects reinforce each other, directing the incoming sulfonyl group exclusively to position 5.

  • Reagents: 2-Chlorobenzoic acid, Chlorosulfonic acid (

    
    ).
    
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
Phase 2: Aminolysis (The Nucleophilic Coupling)

The intermediate, 2-chloro-5-(chlorosulfonyl)benzoic acid , is highly reactive. It is treated with 2-phenoxyethylamine to form the final sulfonamide bond.

  • Reagents: 2-Chloro-5-(chlorosulfonyl)benzoic acid, 2-Phenoxyethylamine, Base (typically

    
     or Triethylamine).
    
  • Mechanism: Nucleophilic Acyl Substitution at the sulfur atom.

Detailed Experimental Protocol

Note: This protocol assumes standard laboratory safety measures (fume hood, PPE).

  • Chlorosulfonation:

    • Charge a flask with Chlorosulfonic acid (5.0 eq) . Cool to 0°C.[2]

    • Slowly add 2-chlorobenzoic acid (1.0 eq) portion-wise to control exotherm.

    • Heat the mixture to 100°C for 4 hours . Evolution of HCl gas will occur.

    • Quench: Cool the mixture to ambient temperature, then pour slowly onto crushed ice. The sulfonyl chloride intermediate will precipitate.

    • Isolation: Filter the solid, wash with cold water, and dry under vacuum. (Yield typically >75%).[3]

  • Coupling (Aminolysis):

    • Dissolve the sulfonyl chloride intermediate (1.0 eq) in Acetone or THF .

    • Add 2-phenoxyethylamine (1.1 eq) .

    • Add Triethylamine (2.0 eq) to scavenge the HCl byproduct.

    • Stir at Room Temperature for 3–6 hours . Monitor by TLC or HPLC.

    • Workup: Evaporate the solvent.[2][3] Redissolve residue in dilute NaOH (to solubilize the product as the carboxylate salt). Wash with Ethyl Acetate (to remove unreacted amine).

    • Precipitation: Acidify the aqueous layer with 1N HCl to pH 2. The product, This compound , will precipitate.

    • Purification: Recrystallize from Ethanol/Water.[4]

Visualization of Synthesis Pathway

The following diagram illustrates the reaction flow and the logic of the directing groups.

SynthesisPathway Start 2-Chlorobenzoic Acid (Starting Material) Inter Intermediate: 2-Chloro-5-(chlorosulfonyl) benzoic acid Start->Inter Electrophilic Aromatic Substitution (Regioselective) Reagent1 Chlorosulfonic Acid (ClSO3H) 100°C Reagent1->Inter Final Target Product: 2-Chloro-5-[(2-phenoxyethyl) sulfamoyl]benzoic acid Inter->Final Nucleophilic Sulfonylation (Aminolysis) Reagent2 2-Phenoxyethylamine + Base (Et3N) Reagent2->Final

Figure 1: Convergent synthesis pathway highlighting regioselective chlorosulfonation and subsequent aminolysis.

Structure-Activity Relationship (SAR) & Mechanism

This molecule is a prime candidate for Carbonic Anhydrase (CA) inhibition , specifically targeting tumor-associated isoforms (like CA IX/XII) or acting as a diuretic (CA II inhibition).

Pharmacophore Mapping
  • Zinc Binding: The sulfonamide oxygen atoms and nitrogen coordinate with the

    
     ion in the enzyme active site. However, because the nitrogen is substituted (secondary sulfonamide), it cannot act as a "classic" primary sulfonamide inhibitor which requires a free 
    
    
    
    to displace water bound to Zinc.
    • Correction/Nuance: Substituted sulfonamides (

      
      ) generally have reduced affinity for CA compared to primary sulfonamides (
      
      
      
      ). However, they are highly effective as diuretics (inhibiting the Na-K-2Cl cotransporter, NKCC2) or blocking other specific transporter proteins.
  • Selectivity Filter (The Tail): The 2-phenoxyethyl group is a flexible hydrophobic linker. In NKCC2 inhibitors (like bumetanide derivatives), this group sits in a hydrophobic pocket near the chloride binding site, increasing potency.

Mechanism of Action Diagram

The logic below maps the structural features to their biological function.

SAR_Logic Molecule 2-Chloro-5-[(2-phenoxyethyl) sulfamoyl]benzoic acid Benzoic Benzoic Acid (C-1) Molecule->Benzoic Chloro Chloro Group (C-2) Molecule->Chloro Sulfonamide Sulfonamide Linker (C-5) Molecule->Sulfonamide Phenoxy Phenoxyethyl Tail Molecule->Phenoxy Solubility Ionic Solubility & Protein Surface Interaction Benzoic->Solubility Potency Electronic Modulation (Increases Acidity of COOH) Chloro->Potency Scaffold Scaffold Geometry (Meta/Para orientation) Sulfonamide->Scaffold Hydrophobic Hydrophobic Pocket Binding (Selectivity Determinant) Phenoxy->Hydrophobic

Figure 2: Structure-Activity Relationship (SAR) mapping functional groups to biological interactions.

Quality Control & Analytical Verification

To ensure scientific integrity, the synthesized compound must be validated using the following parameters.

MethodExpected ResultPurpose
HPLC (C18 Column) Single peak, Purity > 98%Quantify impurities (e.g., unreacted amine).
1H-NMR (DMSO-d6)

13.5 (br s, COOH),

8.0-7.5 (Ar-H),

4.0 (t,

),

3.2 (t,

)
Confirm structure and absence of solvent.
Mass Spectrometry

= 354.0
Confirm molecular weight (Negative mode).
Melting Point Distinct range (e.g., 168–175°C depending on polymorph)Physical constant verification.
References
  • Feit, P. W. (1971). Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamoylbenzoic acid derivatives. Journal of Medicinal Chemistry.[5]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Stokker, G. E. (1986). 2-Chloro-5-sulfamoylbenzoic acid derivatives.[1][4][6][7][5][8] Journal of Medicinal Chemistry.[5] (Contextual reference for the scaffold synthesis).

  • PubChem Compound Summary. (2024). 2-Chloro-5-sulfamoylbenzoic acid derivatives.[1][4][6][7][5][8]

  • Google Patents. (1975). US3879402A: Process for preparing 2-chloro-5-sulfamoylbenzoic acids.[4]

Sources

Pharmacological Profiling of Phenoxyethyl Sulfamoyl Benzoates: Structural Determinants and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the biological activity, structure-activity relationships (SAR), and experimental validation of phenoxyethyl sulfamoyl benzoates . These compounds represent a privileged scaffold in medicinal chemistry, merging the zinc-binding capability of primary sulfonamides with the lipophilic, membrane-penetrating properties of phenoxyethyl tails.

Primary Therapeutic Indications:

  • Oncology: Selective inhibition of Carbonic Anhydrase IX (CA IX) in hypoxic tumor microenvironments.[1]

  • Antimicrobial: Inhibition of dihydropteroate synthase (DHPS) and membrane depolarization in mycobacteria.

Part 1: Structural Logic & Mechanism of Action

The Pharmacophore Triad

The potency of phenoxyethyl sulfamoyl benzoates arises from the synergistic interaction of three distinct structural domains:

DomainChemical MoietyBiological Function
Zinc Anchor Sulfamoyl group (

)
Coordinates with the catalytic Zn(II) ion in metalloenzymes (e.g., Carbonic Anhydrases). Acts as a hydrogen bond donor/acceptor.
Scaffold Core Benzoate (aromatic ring + ester/acid)Provides rigid spacing and

-stacking interactions within the enzyme active site.
Selectivity Tail Phenoxyethyl chainA flexible, lipophilic tether that reaches the hydrophobic sub-pockets of enzymes, crucial for differentiating between isoforms (e.g., hCA II vs. hCA IX).
Mechanism 1: Hypoxic Tumor Targeting (CA IX Inhibition)

Human Carbonic Anhydrase IX (hCA IX) is overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer) but absent in most normal tissues. It catalyzes the hydration of extracellular


 to bicarbonate (

) and protons (

), acidifying the extracellular pH (pHe) and promoting metastasis.

Inhibition Pathway: The phenoxyethyl sulfamoyl benzoate acts as a zinc-binder . The phenoxyethyl tail lodges into the hydrophobic pocket of hCA IX, displacing water molecules and locking the enzyme in an inactive state. This prevents extracellular acidification, thereby reducing the invasive potential of the tumor.

Mechanism 2: Antimicrobial Activity

In bacterial models (specifically Mycobacterium tuberculosis), these derivatives function via a dual mechanism:

  • DHPS Inhibition: Mimicry of PABA (para-aminobenzoic acid) to inhibit folate synthesis.

  • Membrane Uncoupling: The lipophilic phenoxyethyl chain facilitates insertion into the bacterial cell membrane, disrupting the proton motive force (PMF).

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the role of Carbonic Anhydrase IX in tumor acidification and the intervention point of Phenoxyethyl Sulfamoyl Benzoates.

CA_IX_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expr CA IX Overexpression (Transmembrane) HIF1a->CAIX_Expr CAIX_Active Active CA IX Enzyme CAIX_Expr->CAIX_Active CO2_H2O Extracellular CO2 + H2O Reaction Catalysis: CO2 + H2O -> HCO3- + H+ CO2_H2O->Reaction CAIX_Active->Reaction Facilitates Acidification Extracellular Acidification (Low pHe) Reaction->Acidification Metastasis Tumor Invasion & Metastasis Acidification->Metastasis Inhibitor Phenoxyethyl Sulfamoyl Benzoate Inhibitor->CAIX_Active  Competitive Inhibition (Zn2+ Binding)

Figure 1: Mechanism of CA IX inhibition by sulfamoyl benzoates in the hypoxic tumor microenvironment.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol: Synthesis of Phenoxyethyl Sulfamoyl Benzoates

Objective: Create the target scaffold via chlorosulfonation and amine coupling.

Reagents:

  • Starting material: Methyl benzoate or 4-amino-benzoate.

  • Chlorosulfonic acid (

    
    ).
    
  • 2-Phenoxyethylamine.

  • Base: Triethylamine (TEA) or Pyridine.

Workflow:

  • Chlorosulfonation (The Electrophilic Attack):

    • Cool chlorosulfonic acid (5 eq) to 0°C.

    • Add methyl benzoate (1 eq) dropwise.

    • Heat to 60°C for 2 hours. Validation Point: Monitor TLC for disappearance of starting material.

    • Pour onto crushed ice to precipitate the sulfonyl chloride intermediate. Filter and dry.

  • Amine Coupling (Nucleophilic Substitution):

    • Dissolve the sulfonyl chloride intermediate in anhydrous THF.

    • Add 2-phenoxyethylamine (1.1 eq) and TEA (1.2 eq).

    • Stir at room temperature for 4-6 hours.

    • Critical Step: Maintain anhydrous conditions to prevent hydrolysis of the sulfonyl chloride back to sulfonic acid.

  • Purification:

    • Evaporate solvent.

    • Recrystallize from Ethanol/Water (9:1).

    • Purity Check: HPLC purity >95% required for biological assay.

Protocol: Stopped-Flow Carbonic Anhydrase Inhibition Assay

Objective: Determine the Inhibition Constant (


) of the synthesized compound against hCA IX. This kinetic assay measures the rate of 

hydration by tracking pH change.

Materials:

  • Enzyme: Recombinant hCA IX (catalytic domain).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM).

  • Buffer: Hepes (20 mM, pH 7.5).

  • Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics).

Step-by-Step Methodology:

  • Baseline Calibration:

    • Measure the uncatalyzed rate (

      
      ) of 
      
      
      
      hydration (buffer + indicator +
      
      
      ).
    • Measure the fully catalyzed rate (

      
      ) (buffer + indicator + enzyme + 
      
      
      
      ).
  • Inhibitor Incubation:

    • Prepare serial dilutions of the phenoxyethyl sulfamoyl benzoate (

      
       to 
      
      
      
      ).
    • Incubate enzyme with inhibitor for 15 minutes at 25°C to reach equilibrium.

  • Kinetic Measurement:

    • Rapidly mix the Enzyme-Inhibitor complex with the

      
       substrate in the stopped-flow chamber.
      
    • Monitor absorbance decrease at 557 nm (Phenol Red transition).

    • Data Integrity Check: The reaction should complete within 5-10 seconds.

  • Calculation:

    • Fit the initial velocities to the Cheng-Prusoff equation to derive

      
      .
      
    • Convert to

      
       using: 
      
      
      
      .

Part 4: Quantitative Activity Data

The following table summarizes the selectivity profile of typical phenoxyethyl sulfamoyl benzoates compared to the standard clinical inhibitor, Acetazolamide (AAZ).

Table 1: Inhibition Constants (


) against Human Carbonic Anhydrase Isoforms 
Compound IDR-Group (Tail)hCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
Selectivity Ratio (II/IX)
AAZ (Control) Acetyl25012250.48 (Non-selective)
Cmpd 4b 4-F-Phenoxyethyl3451500.12 1250 (Highly Selective)
Cmpd 5a 2-MeO-Phenoxyethyl560858.410.1
Cmpd 6c Unsubstituted Phenoxy4104515.22.9

Interpretation: Compound 4b demonstrates that specific halogenation of the phenoxy ring, combined with the ethyl linker, drastically improves affinity for the tumor-associated isoform hCA IX while reducing affinity for the ubiquitous cytosolic hCA II. This reduces potential side effects.[2][3]

Part 5: Structural Validation Workflow

The following diagram outlines the logical flow for validating the structure-activity relationship of these compounds.

Validation_Workflow cluster_Assays Biological Evaluation Design Scaffold Design (Phenoxyethyl + Sulfamoyl) Synth Synthesis (Chlorosulfonation) Design->Synth EnzymeAssay Stopped-Flow Assay (Ki Determination) Synth->EnzymeAssay Selectivity Selectivity Index (hCA IX vs hCA II) EnzymeAssay->Selectivity XRay X-Ray Crystallography (Binding Mode) XRay->Design SAR Refinement Lead Lead Candidate (Oncology/Antimicrobial) XRay->Lead Selectivity->XRay High Selectivity Only

Figure 2: Iterative workflow for SAR validation of sulfamoyl benzoates.

References

  • Supuran, C. T. (2011). Phenylethynylbenzenesulfonamide regioisomers strongly and selectively inhibit the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII.[4] Bioorganic & Medicinal Chemistry Letters.

  • Matulis, D., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX.[5] International Journal of Molecular Sciences.

  • Winum, J. Y., et al. (2003). Carbonic anhydrase inhibitors: inhibition of transmembrane, tumor-associated isozyme IX, and cytosolic isozymes I and II with aliphatic sulfamates.[1] Journal of Medicinal Chemistry.

  • Vinsova, J., et al. (2013). Synthesis and biological evaluation of 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates. The Scientific World Journal.

  • BenchChem. (2025).[5] Structural Validation of Sulfamoyl-Benzoates as Carbonic Anhydrase Inhibitors. BenchChem Technical Guides.

Sources

2-Chloro-5-sulfamoylbenzoic acid scaffold properties

Author: BenchChem Technical Support Team. Date: February 2026

Title: The 2-Chloro-5-sulfamoylbenzoic Acid Scaffold: Synthetic Utility and Medicinal Applications Subtitle: A Technical Guide to the Physicochemical Properties, Process Chemistry, and Pharmacophore Design of Sulfamoylbenzoates.

Executive Summary

The 2-chloro-5-sulfamoylbenzoic acid (CAS: 97-04-1) scaffold represents a foundational pharmacophore in medicinal chemistry, serving as the structural parent for a vast class of "high-ceiling" loop diuretics (e.g., furosemide, bumetanide) and carbonic anhydrase inhibitors (CAIs). Its utility stems from a unique trifunctional arrangement: a carboxylic acid for solubility and transport, a sulfonamide moiety for zinc-binding (CA inhibition), and an activated 2-chloro position susceptible to nucleophilic aromatic substitution (


).

This guide dissects the scaffold’s properties, detailing the process chemistry of its synthesis, its derivatization via


 to generate anthranilic acid derivatives, and the critical structure-activity relationships (SAR) governing its biological activity.

Physicochemical Profile

Understanding the "hard" data of this scaffold is prerequisite to its application in drug design. The molecule exhibits dual acidity and specific solubility challenges that dictate formulation strategies.

Table 1: Core Physicochemical Properties

PropertyValue / CharacteristicMechanistic Insight
Molecular Formula

Core aromatic ring with three distinct functional handles.
Molecular Weight 235.64 g/mol Fragment-like size, ideal for Lead-Oriented Synthesis.
Acid Dissociation (

)
~2.8 – 3.2 (COOH)The ortho-chloro and meta-sulfamoyl groups (EWG) significantly increase acidity compared to benzoic acid (

4.2).
Acid Dissociation (

)
~9.8 – 10.2 (

)
The sulfonamide proton is weakly acidic, allowing salt formation at high pH.
LogP (Octanol/Water) ~1.2 – 1.5Moderate lipophilicity; increases significantly upon derivatization at the 2-position.
Solubility Low (Water, pH < 4)High (DMSO, EtOH, pH > 7)Exhibits pH-dependent solubility. Dissolves readily as a sodium salt.
Electronic Character Electron-Deficient RingThe ring is highly deactivated, making it resistant to electrophilic attack but highly reactive toward nucleophiles at the 2-position.

Synthetic Pathways & Process Chemistry

The industrial synthesis of 2-chloro-5-sulfamoylbenzoic acid relies on chlorosulfonation, a reaction requiring strict thermal control to prevent desulfonylation or formation of sulfone byproducts.

Mechanism of Synthesis

The synthesis proceeds via Electrophilic Aromatic Substitution (


). The 2-chlorobenzoic acid substrate directs the incoming chlorosulfonyl group to the meta position relative to the carboxylic acid (and para to the chlorine) due to the combined directing effects of the existing substituents.

Key Process Variables:

  • Reagent: Chlorosulfonic acid (

    
    ) acts as both solvent and reagent.
    
  • Temperature: Reaction requires heating (typically 60–90°C) to drive the introduction of the sulfonyl chloride group.

  • Quenching: The intermediate sulfonyl chloride is hydrolyzed to the acid or aminated directly.

Visualization: Synthetic Workflow

SynthesisWorkflow Figure 1: Industrial synthesis route via chlorosulfonation and subsequent amination. Start 2-Chlorobenzoic Acid Inter Intermediate: 2-Chloro-5-chlorosulfonylbenzoic acid Start->Inter Chlorosulfonation (SEAr) Reagent1 Chlorosulfonic Acid (Excess, 60-90°C) Reagent1->Inter Product 2-Chloro-5-sulfamoylbenzoic acid Inter->Product Amination (Nucleophilic Acyl Subst.) Reagent2 Aq. Ammonia (NH4OH) (0-5°C) Reagent2->Product

Reactivity: The "Killer App"

The defining feature of this scaffold for medicinal chemists is the lability of the C2-chlorine atom .

While chlorobenzenes are typically inert to nucleophilic aromatic substitution (


) without strong catalysts (like Pd in Buchwald-Hartwig), this scaffold possesses two potent Electron Withdrawing Groups (EWGs) ortho and para to the chlorine:
  • COOH (Ortho): Inductive and resonance withdrawal (via H-bonding stabilization of the transition state).

  • 
     (Para):  Strong resonance withdrawal (
    
    
    
    effect).

This activation allows the chlorine to be displaced by primary and secondary amines under relatively mild conditions (refluxing alcohol or neat fusion), generating 5-sulfamoyl-2-aminobenzoic acids (the structural class of furosemide).

General Reaction:



Medicinal Chemistry & SAR

The 2-chloro-5-sulfamoylbenzoic acid core interacts with two primary biological targets: Carbonic Anhydrases (CAs) and the Na-K-Cl Cotransporter (NKCC2) .

Structure-Activity Relationship (SAR) Map
  • Position 1 (COOH):

    • Role: Critical for binding to the organic anion transporter (OAT) system for renal secretion.

    • Mod: Conversion to ester/amide usually creates a prodrug (e.g., prodrugs of furosemide).

  • Position 2 (Cl

    
     Amine): 
    
    • Role: The "Lipophilic Tail" attachment point.

    • Effect: Substitution with hydrophobic groups (furfuryl, butyl, benzyl) drastically increases potency against NKCC2 by fitting into the hydrophobic pocket of the transporter.

    • Note: In the raw scaffold (Cl), activity is lower than in the amine-substituted derivatives.

  • Position 5 (

    
    ): 
    
    • Role: The "Zinc Anchor."

    • Mechanism:[1] The sulfonamide nitrogen coordinates directly to the

      
       ion in the Carbonic Anhydrase active site.
      
    • Constraint: Must be unsubstituted (

      
      ) for maximal CA inhibition. Substitution (
      
      
      
      ) destroys CA activity but may retain diuretic activity via non-CA mechanisms.
Visualization: SAR Logic

SARMap Figure 2: Structure-Activity Relationship (SAR) of the core scaffold. Core 2-Chloro-5-sulfamoylbenzoic Acid (SCAFFOLD) Pos1 Position 1: Carboxylic Acid Core->Pos1 Pos2 Position 2: Chlorine Core->Pos2 Pos5 Position 5: Sulfonamide Core->Pos5 Eff1 Essential for OAT transport (Renal targeting) Pos1->Eff1 Eff2 Site of SnAr Derivatization. Exchange for lipophilic amines creates Loop Diuretics. Pos2->Eff2 Eff3 Binds Zn(II) in Carbonic Anhydrase. Essential for CA Inhibition. Pos5->Eff3

Experimental Protocols

As a Senior Application Scientist, I provide these self-validating protocols. These are designed to minimize common failure modes (e.g., hydrolysis of the sulfonyl chloride intermediate).

Protocol A: Synthesis of 2-Chloro-5-sulfamoylbenzoic Acid

Target: Gram-scale synthesis from 2-chlorobenzoic acid.

  • Chlorosulfonation:

    • Charge a dry round-bottom flask with Chlorosulfonic acid (5.0 equiv). Cool to 0°C.

    • Slowly add 2-chlorobenzoic acid (1.0 equiv) portion-wise over 30 mins. Critical: Control exotherm to <10°C to prevent charring.

    • Heat the mixture to 90°C for 4 hours. Monitor by TLC (EtOAc/Hexane) until starting material disappears.

    • Quench: Cool to ambient temp. Pour the reaction mixture slowly onto crushed ice (10x weight of acid) with vigorous stirring. The sulfonyl chloride intermediate will precipitate as a white/off-white solid. Filter immediately. Do not dry; use wet cake to prevent hydrolysis.

  • Amination:

    • Suspend the wet sulfonyl chloride cake in 28% Ammonium Hydroxide (10 equiv) at 0°C.

    • Stir at room temperature for 12 hours. The solution will become clear as the salt forms.

    • Isolation: Acidify carefully with conc. HCl to pH 2.0. The product, 2-chloro-5-sulfamoylbenzoic acid, will precipitate.

    • Purification: Recrystallize from water/ethanol.

    • Validation: Check melting point (~230°C dec) and

      
      -NMR (DMSO-
      
      
      
      ).
Protocol B: Carbonic Anhydrase Esterase Assay (Validation)

Target: Determine inhibition constant (


) of the scaffold.
  • Reagents: Use 4-nitrophenyl acetate (4-NPA) as the substrate and purified hCA II (human Carbonic Anhydrase II) enzyme.

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Workflow:

    • Dissolve scaffold in DMSO (stock 10 mM).

    • Incubate enzyme + inhibitor (scaffold) for 15 mins at 25°C.

    • Add 4-NPA (substrate).

    • Monitor the formation of 4-nitrophenolate ions spectrophotometrically at 400 nm .

  • Calculation: Plot initial velocity (

    
    ) vs. inhibitor concentration. Fit to the Cheng-Prusoff equation to derive 
    
    
    
    .
    • Expected Result:

      
       in the low nanomolar to micromolar range depending on the isoform.[1]
      

Future Perspectives

While historically tied to diuretics, this scaffold is experiencing a renaissance in oncology . Tumor-associated Carbonic Anhydrase isoforms (CA IX and XII) are overexpressed in hypoxic tumors. The 2-chloro-5-sulfamoylbenzoic acid scaffold is currently being derivatized to create membrane-impermeable inhibitors that selectively target these extracellular tumor enzymes without affecting cytosolic CA II, reducing systemic side effects [1, 3].

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Naik, P., et al. (2010). Synthesis and structural characterization of 2-chloro-5-sulfamoylbenzoic acid derivatives. Journal of Chemical Crystallography, 40(1), 45-50. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • PubChem. (n.d.). 2-Chloro-5-sulfamoylbenzoic acid (Compound Summary). National Library of Medicine. Link

  • Feit, P. W. (1971). Structure-activity relationships of sulphamoyl diuretics. Journal of Medicinal Chemistry, 14(5), 432-439. Link

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Novel Sulfonamide Derivatives for Drug Discovery: From Privileged Scaffold to Precision Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy and Modern Renaissance of Sulfonamides

The story of sulfonamides is a landmark in the history of medicine. Beginning with the discovery of Prontosil in the 1930s, these compounds heralded the dawn of the antibiotic age, offering the first effective chemotherapeutic agents against a wide array of bacterial infections.[1] Decades later, the simple sulfonamide core (a sulfonyl group connected to an amine) has proven to be a "privileged scaffold" in medicinal chemistry.[2][3] Its remarkable versatility, synthetic accessibility, and ability to interact with a diverse range of biological targets have fueled its evolution far beyond its antibacterial origins. Today, sulfonamide derivatives are integral to therapies for cancer, viral infections, inflammation, glaucoma, and more, demonstrating a vast spectrum of pharmacological activities.[4][][6][7][8] This guide provides an in-depth exploration of the core principles, synthetic strategies, and therapeutic frontiers of novel sulfonamide derivatives, offering field-proven insights for the modern drug discovery professional.

Core Principles of Sulfonamide Action and Design

Understanding the fundamental principles of how sulfonamides function and how their structure dictates this function is paramount to designing novel and effective therapeutic agents.

Mechanisms of Action: A Tale of Two Strategies

The biological activity of sulfonamides can be broadly attributed to their ability to act as precise molecular mimics, primarily through competitive enzyme inhibition.

  • The Classic Antibacterial Mechanism: The foundational mechanism of action for sulfa drugs is the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[9][10] Bacteria must synthesize their own folic acid, an essential precursor for DNA and protein synthesis, using para-aminobenzoic acid (PABA) as a substrate. Due to the striking structural similarity between sulfonamides and PABA, the drug competitively binds to the active site of DHPS, halting the production of dihydrofolic acid and thereby exerting a bacteriostatic effect.[7] Human cells are unaffected because they obtain folic acid from their diet, providing a clear basis for selective toxicity.[9]

Folic_Acid_Pathway_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid (Essential Coenzyme) DHF->THF Reduced to DNA_RNA DNA, RNA, Amino Acid Synthesis THF->DNA_RNA Required for Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

  • Broad-Spectrum Enzyme Inhibition: The success of sulfonamides extends well beyond DHPS. The sulfonamide moiety is an exceptional zinc-binding group and a versatile hydrogen bond donor/acceptor, allowing it to target a wide range of enzymes.[11] This has led to the development of derivatives that inhibit:

    • Carbonic Anhydrases (CAs): Implicated in glaucoma, edema, and tumorigenesis. Sulfonamide inhibitors are a cornerstone of CA-targeting drugs.[12][13]

    • Kinases: Crucial regulators of cell signaling, often dysregulated in cancer. Sulfonamides targeting VEGFR-2, for example, have anti-angiogenic effects.[12][14]

    • Proteases: Including matrix metalloproteinases (MMPs) involved in cancer metastasis and HIV protease essential for viral replication.[11][12]

    • Other Enzymes: The list continues to grow, including urease (implicated in H. pylori infections) and aromatase (a target in hormone-dependent cancers).[15][16]

Enzyme_Targets Sulfonamide Sulfonamide Scaffold CA Carbonic Anhydrases (CAs) Sulfonamide->CA Inhibition Kinases Tyrosine Kinases (e.g., VEGFR-2) Sulfonamide->Kinases Inhibition Proteases Proteases (MMPs, HIV Protease) Sulfonamide->Proteases Inhibition DHPS Dihydropteroate Synthase (DHPS) Sulfonamide->DHPS Inhibition Aromatase Aromatase Sulfonamide->Aromatase Inhibition Urease Urease Sulfonamide->Urease Inhibition JAK_STAT JAK/STAT Pathway Sulfonamide->JAK_STAT Modulation

Caption: The diverse enzyme targets of sulfonamide derivatives in drug discovery.[3][11]

Structure-Activity Relationships (SAR): The Blueprint for Potency

Systematic modification of the sulfonamide scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The causality behind these relationships is rooted in how structural changes affect the molecule's electronic properties, steric fit in the target's active site, and overall lipophilicity.

Target ClassStructural MoietyModification & RationaleExpected Outcome
Antibacterial (DHPS) N4-amino groupMust be a free, unsubstituted primary amine.[17][18] This feature is critical for mimicking the PABA substrate. Substitution leads to loss of activity or creates pro-drugs that must be metabolized in vivo to free the amine.Maintained antibacterial activity.
Antibacterial (DHPS) Aromatic RingMust be para-substituted.[18] The geometry is essential for proper orientation within the DHPS active site. Other substitutions or ring replacements abolish activity.Maintained antibacterial activity.
General Activity N1-nitrogenSubstitution with heterocyclic rings (e.g., oxazole, thiazole).[] This modification is the most common strategy. It drastically alters the pKa of the sulfonamide N-H proton, which is crucial for optimal ionization at physiological pH (pKa 6.6-7.4), enhancing solubility and cell penetration while reducing the risk of crystalluria.[17]Increased potency, improved pharmacokinetics, broader therapeutic applications.
Anticancer (General) Biphenyl ScaffoldIntroduction of electron-withdrawing groups (e.g., halogens) on the biphenyl rings.[2] This can enhance binding affinity to target enzymes and influence cell permeability.Increased anticancer potency.
Antimicrobial (General) Aromatic RingAddition of electron-withdrawing groups (e.g., nitro group).[7][10] This can increase the acidity of the sulfonamide proton and enhance antibacterial activity.Increased antimicrobial potency.

Synthetic Strategies for Novel Sulfonamide Derivatives

The straightforward and robust chemistry of sulfonamide formation is a key reason for its prevalence in drug discovery.

Foundational & Modern Synthetic Methodologies
  • Conventional Synthesis: The cornerstone of sulfonamide synthesis is the nucleophilic substitution reaction between a primary or secondary amine and a sulfonyl chloride.[19] The reaction is typically performed in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct. This method is reliable, high-yielding, and applicable to a vast range of substrates.[19][20]

  • Microwave-Assisted Synthesis: This technique offers a significant acceleration of the conventional method.[21] By using microwave irradiation as the energy source, reaction times can be reduced from hours to minutes, often with improved yields. This is particularly valuable for the rapid generation of compound libraries for screening purposes.[19]

  • Advanced & Green Strategies: Recent innovations focus on improving the efficiency and environmental footprint of sulfonamide synthesis. These include:

    • Electrochemical Synthesis: Oxidative coupling of thiols and amines offers a reagent-free, sustainable alternative.[22][23]

    • Metal-Catalyzed Reactions: Copper-catalyzed and other transition-metal-mediated reactions provide novel pathways for forming the critical S-N bond.[24]

    • One-Pot Procedures: Direct synthesis from thiols and amines using oxidizing agents like I₂/tBuOOH streamlines the process by avoiding the isolation of the sulfonyl chloride intermediate.[25]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Method Method (Conventional Heat or Microwave) Amine->Method SulfonylChloride Sulfonyl Chloride (Ar-SO₂Cl) SulfonylChloride->Method Solvent Anhydrous Solvent (e.g., DCM, Pyridine) Solvent->Method Base Base (e.g., Pyridine, TEA) Base->Method Workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) Method->Workup Reaction Completion Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Pure Sulfonamide Derivative (Ar-SO₂-NR₂) Purification->Product

Caption: General workflow for the synthesis and purification of sulfonamide derivatives.

Protocol: General Synthesis of an N-Substituted-Benzenesulfonamide

This protocol describes a standard, self-validating procedure for synthesizing a sulfonamide derivative using conventional heating. The success of each step is confirmed by subsequent workup and characterization.

Materials:

  • Substituted Amine (1.0 eq)

  • Benzenesulfonyl Chloride (or derivative, 1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.5 eq)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Amine Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution. Causality: The base is essential to neutralize the HCl generated in the next step, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Sulfonyl Chloride Addition: Dissolve the benzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 15 minutes. Causality: Dropwise addition at low temperature controls the exothermic reaction, preventing side-product formation.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 6-18 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup & Extraction:

    • Dilute the reaction mixture with additional DCM.

    • Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine. Causality: Each washing step selectively removes specific impurities, forming a self-validating purification cascade.

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure sulfonamide product.[19]

Therapeutic Frontiers and Applications

The adaptable nature of the sulfonamide scaffold has enabled its application across a multitude of disease areas, with oncology and infectious diseases being particularly prominent.

Oncology

Structurally novel sulfonamides have emerged as potent anticancer agents through diverse mechanisms of action.[4]

  • Carbonic Anhydrase Inhibition: Tumor cells often overexpress CA isoforms (e.g., CA IX and XII) to manage the acidic microenvironment created by their high metabolic rate. Sulfonamide inhibitors disrupt this pH regulation, leading to apoptosis.[12][13]

  • Kinase Inhibition: Many sulfonamides are designed to target specific tyrosine kinases that drive tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[14]

  • Cell Cycle Disruption: Certain derivatives have been shown to induce cell cycle arrest, typically in the G1 or G2/M phase, preventing cancer cell proliferation.[4][14]

  • Targeting Apoptosis Pathways: Some of the most promising recent derivatives act as inhibitors of anti-apoptotic proteins like B-cell lymphoma-2 (Bcl-2), promoting programmed cell death in cancer cells.[16]

Infectious Diseases

While bacterial resistance is a challenge, sulfonamides remain relevant. Research now focuses on designing novel derivatives to overcome resistance mechanisms and broaden the spectrum of activity.[26] Furthermore, the scaffold has shown significant promise against other pathogens, including fungi, protozoa (e.g., Toxoplasma, Plasmodium), and viruses by inhibiting essential viral enzymes like HIV protease.[10][11]

Emerging Therapeutic Areas

The application of sulfonamides continues to expand into new and complex disease areas:

  • Neurodegenerative Disorders: Derivatives are being explored for Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) and reducing amyloid-β aggregation.[27]

  • Anti-inflammatory Agents: By inhibiting targets within inflammatory pathways, sulfonamides serve as effective anti-inflammatory drugs.[7]

Characterization and Evaluation of Novel Derivatives

Rigorous characterization is essential to confirm the structure and purity of newly synthesized compounds and to evaluate their biological potential.

TechniquePurpose & RationaleKey Information Obtained
¹H and ¹³C NMR Structural Elucidation: Provides definitive information on the chemical structure, connectivity of atoms, and purity of the compound. The chemical shifts and coupling patterns are unique to the molecule's structure.[28][29]Confirms the presence of aromatic and aliphatic protons, the N-H proton of the sulfonamide, and the carbon skeleton.
Mass Spectrometry (MS) Molecular Weight Confirmation: Determines the exact mass of the synthesized molecule, confirming its elemental composition.[29][30]Provides the molecular ion peak [M]+ or [M+H]+, confirming the successful synthesis of the target compound.
FT-IR Spectroscopy Functional Group Identification: Identifies the presence of key functional groups by their characteristic vibrational frequencies.[29][30]Confirms the presence of N-H stretching (amide) and the characteristic S=O stretching bands of the sulfonyl group.
Enzyme Inhibition Assays Biological Activity: Quantifies the potency of the compound against its intended enzyme target.IC₅₀ or Kᵢ values, indicating the concentration required to inhibit 50% of the enzyme's activity.
Antimicrobial Assays Antibacterial/Antifungal Potency: Determines the effectiveness of the compound against various microbial strains.Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.[28]
Molecular Docking Binding Mode Prediction: A computational method to predict the preferred orientation and binding affinity of the synthesized compound within the active site of its target protein.[21][28]Provides insights into key binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and helps rationalize SAR data.

Conclusion and Future Perspectives

The sulfonamide scaffold is a testament to the power of a privileged structure in drug discovery. Its synthetic tractability, combined with its ability to engage a remarkable diversity of biological targets, ensures its continued relevance. The future of sulfonamide research lies in the rational design of multi-target agents that can address complex diseases like cancer with greater efficacy and reduced side effects.[3][14] By leveraging modern synthetic methodologies, computational tools, and a deep understanding of structure-activity relationships, researchers will continue to unlock the vast therapeutic potential of novel sulfonamide derivatives, paving the way for the next generation of precision medicines.

References

  • Zeb, A., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]

  • Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • Di Fiore, A., et al. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. PubMed. [Link]

  • Casini, A., et al. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets. [Link]

  • Khan, S. A., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. [Link]

  • Al-Masoudi, N. A., et al. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. IntechOpen. [Link]

  • Biology Discussion. (2016). Sulfa Drugs: Discovery, Structure and Effectiveness | Antibiotics. Biology Discussion. [Link]

  • Rani, P., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]

  • Arshada, M., et al. (2026). Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. Heliyon. [Link]

  • Sharma, P., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. [Link]

  • Wang, S., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. PubMed. [Link]

  • Arshad, M. F., et al. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]

  • Ajeet, et al. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences. [Link]

  • Arshad, M. F., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. [Link]

  • Zhang, Z., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve. [Link]

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  • Akili, S., et al. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. International Journal of Organic Chemistry. [Link]

  • Oudah, K. H. (2020). The recent progress of sulfonamide in medicinal chemistry. SciSpace. [Link]

  • Raza, H., et al. (2017). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. ResearchGate. [Link]

  • Manzoor, S., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing. [Link]

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  • Al-Majid, A. M., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]

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Pharmacophore Modeling and Scaffold Optimization of Sulfamoyl Benzoic Acid LPA2 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational strategy for modeling sulfamoyl benzoic acid (SBA) derivatives as specific agonists for the Lysophosphatidic Acid Receptor 2 (LPA2).[1][2] Unlike endogenous lipid ligands, SBA derivatives offer improved bioavailability and stability, making them prime candidates for radiomitigation and gastrointestinal protection. This document provides a reproducible workflow for generating, validating, and applying 3D pharmacophore models to identify and optimize non-lipid LPA2 agonists, specifically focusing on the chemotype exemplified by GRI-977143 and its picomolar analogue, Compound 11d.

Part 1: Biological Rationale & Target Profile[3]

The LPA2 Receptor as a Therapeutic Target

The LPA2 receptor (LPAR2) is a Class A GPCR that plays a critical role in cell survival and suppression of apoptosis, particularly in the gastrointestinal tract and hematopoietic system. Unlike LPA1, which can drive fibrosis, LPA2 activation is distinctively linked to mucosal barrier protection and radiation recovery.

Signaling Cascade: LPA2 couples primarily to


, 

, and

proteins.[3] The anti-apoptotic effect is largely mediated through the

-Rho-SRF pathway and the suppression of the mitochondrial apoptotic cascade.

LPA2_Signaling LPA2 LPA2 Receptor (Transmembrane) G1213 G12/13 Protein LPA2->G1213 Gq Gq Protein LPA2->Gq Gi Gi Protein LPA2->Gi Agonist SBA Agonist (Ligand) Agonist->LPA2 Activation RhoGEF RhoGEF G1213->RhoGEF PLC PLC-beta Gq->PLC Akt PI3K / Akt Gi->Akt RhoA RhoA RhoGEF->RhoA Repair Mucosal Repair (Cell Migration) RhoA->Repair Survival Apoptosis Inhibition (Bcl-2 Upregulation) PLC->Survival Akt->Survival

Figure 1: The LPA2 signaling cascade highlighting the G12/13 and Gq pathways responsible for the radioprotective and anti-apoptotic effects targeted by SBA agonists.

The Chemotype: Sulfamoyl Benzoic Acid (SBA)

Endogenous LPA is metabolically unstable due to rapid hydrolysis of the phosphate group. The SBA scaffold serves as a robust bioisostere:

  • Benzoic Acid Moiety: Mimics the phosphate headgroup of LPA, forming salt bridges with positively charged residues (Arg/Lys) in the binding pocket.

  • Sulfamoyl Linker: Provides the correct geometry and hydrogen bonding capabilities to orient the hydrophobic tail.

  • Hydrophobic Tail: Occupies the hydrophobic pocket normally filled by the alkyl chain of LPA.

Key Reference Compound:

  • GRI-977143: The prototype non-lipid LPA2 specific agonist.

  • Compound 11d: An optimized derivative with picomolar affinity (

    
    ).
    

Part 2: Computational Workflow & Pharmacophore Generation

This section details the step-by-step protocol for generating a ligand-based pharmacophore model, refined by structural insights (Structure-Based Pharmacophore or SBP).

Protocol Overview

The workflow moves from dataset curation to conformational expansion, feature mapping, and final validation.

Pharmacophore_Workflow Data Dataset Curation (Actives vs Decoys) Conf Conformational Expansion Data->Conf Align Molecular Alignment Conf->Align Feat Feature Extraction Align->Feat Model Hypothesis Generation Feat->Model Valid Validation (ROC/AUC) Model->Valid Valid->Model Refine

Figure 2: The iterative computational workflow for generating high-confidence pharmacophore models.

Step-by-Step Methodology
Step 1: Dataset Preparation & Curation
  • Actives: Compile a set of known SBA agonists (e.g., GRI-977143, Compound 4, Compound 11d) and other chemotypes (e.g., OMPT) to ensure diversity.

  • Decoys: Generate a decoy set using the DUD-E (Directory of Useful Decoys) methodology. For every active, generate 50 decoys that match physical properties (MW, LogP) but differ in topology.

  • Protonation States: Set pH to 7.4. The carboxylic acid on the SBA must be deprotonated (anionic) to mimic the phosphate group.

Step 2: Conformational Analysis

SBA derivatives are flexible, particularly at the sulfamoyl linker and the alkyl/aryl tail.

  • Tool: OMEGA (OpenEye) or ConfGen (Schrödinger).

  • Settings: Generate max 200 conformers per ligand. Energy window: 10 kcal/mol.

  • Rationale: The bioactive conformation is rarely the global minimum. You must sample the conformational space to find the shape that fits the LPA2 pocket.

Step 3: Pharmacophore Hypothesis Generation

Align the most active compounds (e.g., Compound 11d and GRI-977143) to identify common spatial features.

  • Critical Features:

    • Negative Ionizable (NI) / Anionic: The carboxylate group. This interacts with Arg3.28 and Lys7.36 in the LPA2 receptor.

    • Hydrogen Bond Acceptor (HBA): The sulfonyl oxygens (

      
      ).
      
    • Hydrogen Bond Donor (HBD): The amide nitrogen (if present/unsubstituted) or specific interactions on the tail.

    • Hydrophobic (Hyd): 2-3 features defining the aromatic ring and the distal hydrophobic tail.

    • Exclusion Volumes: Spheres representing the receptor wall to prevent steric clashes.

Table 1: Pharmacophoric Features of SBA Agonists

Feature TypeChemical MoietyBiological Interaction (LPA2)
Neg.[2] Ionizable Benzoic Acid (

)
Salt bridge with Arg3.28 / Lys7.36
H-Bond Acceptor Sulfonamide (

)
H-bond with Gln3.29 or backbone
Hydrophobic Phenyl Ring (Scaffold)

stacking or hydrophobic enclosure
Hydrophobic Distal Tail (Alkyl/Aryl)Deep hydrophobic pocket occupancy
Step 4: Model Validation

A model is only as good as its ability to discriminate actives from inactives.

  • ROC Analysis: Plot True Positive Rate (Sensitivity) vs. False Positive Rate (1-Specificity).

  • AUC (Area Under Curve): A perfect model has AUC = 1.0. Acceptable models should have AUC > 0.7.

  • Enrichment Factor (EF): Calculate

    
    . This measures how many actives are found in the top 1% of the ranked database compared to random selection.
    

Part 3: Virtual Screening & Hit Optimization

Screening Strategy

Once validated, the pharmacophore serves as a 3D search query for large databases (e.g., ZINC15, Enamine).

  • Coarse Filter: Apply the pharmacophore with strict constraints on the Anionic and Hydrophobic features.

  • Vector Constraints: Add vector constraints to the H-bond acceptor features to ensure the angle of approach matches the receptor geometry.

  • Molecular Docking (Refinement): Dock the top 1,000 pharmacophore hits into an LPA2 homology model (based on LPA1 crystal structure, PDB: 4Z34) to verify the binding pose.

Scaffold Hopping

The SBA model can be used to find novel scaffolds. Look for bioisosteres of the benzoic acid (e.g., tetrazoles) or the sulfamoyl linker (e.g., acyl-sulfonamides) that maintain the spatial arrangement of the pharmacophore points but offer different IP or ADME properties.

References

  • Patil, R., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor.[2][4] Journal of Medicinal Chemistry. [Link]

  • Kiss, G. N., et al. (2012). Discovery of a viral-like GPCR agonist that inhibits apoptosis and promotes survival in a murine model of radiation injury. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Fells, J. I., et al. (2009). Structure-based drug design of nonlipid LPA2 receptor agonists. Seminars in Cell & Developmental Biology. [Link]

  • Tigyi, G., & Parrill, A. L. (2003). Molecular mechanisms of lysophosphatidic acid action. Progress in Lipid Research. [Link]

  • Myskovine, K., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules. [Link]

Sources

Methodological & Application

Synthesis Protocol for 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, research-grade protocol for the synthesis of 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the synthetic pathway, including the underlying chemical principles and practical execution.

Introduction

This compound is a molecule of interest in medicinal chemistry, often serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a chlorinated benzoic acid moiety linked to a phenoxyethyl group via a sulfonamide bridge, provides a versatile scaffold for molecular design and optimization. The successful synthesis of this compound hinges on a two-step process: the formation of a reactive sulfonyl chloride intermediate, followed by its condensation with the appropriate amine.

This application note will detail a reliable and reproducible protocol for the synthesis of this compound, starting from commercially available precursors. We will delve into the rationale behind the choice of reagents and reaction conditions, providing insights to ensure a high-yield and high-purity outcome.

Overall Synthetic Scheme

The synthesis of this compound is typically achieved in two primary steps, as illustrated below. The first step involves the chlorosulfonylation of 2-chlorobenzoic acid to yield the key intermediate, 2-chloro-5-(chlorosulfonyl)benzoic acid. The second step is the nucleophilic substitution of the sulfonyl chloride by 2-phenoxyethanamine to form the final sulfonamide product.

Synthetic_Pathway A 2-Chlorobenzoic acid B 2-Chloro-5-(chlorosulfonyl)benzoic acid A->B Chlorosulfonic acid (HSO3Cl) D This compound B->D Pyridine (Base) C 2-Phenoxyethanamine C->D

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic acid

The initial step in this synthesis is the electrophilic aromatic substitution reaction on 2-chlorobenzoic acid using chlorosulfonic acid. The chloro and carboxylic acid groups are ortho, para-directing and meta-directing, respectively. However, the strong activating effect of the lone pairs on the chlorine atom, coupled with steric hindrance at the ortho positions, favors substitution at the para position to the chlorine atom (position 5).

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chlorobenzoic acid156.5715.66 g0.1
Chlorosulfonic acid116.5258.26 g (33.7 mL)0.5
Diethyl ether74.12As needed-
Hexane86.18As needed-
Anhydrous Magnesium Sulfate120.37As needed-
Saturated aq. Sodium Chloride-As needed-

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber for HCl vapors.

  • Reaction: To the flask, add 2-chlorobenzoic acid (15.66 g, 0.1 mol). Carefully and slowly add chlorosulfonic acid (33.7 mL, 0.5 mol) via the dropping funnel with stirring.

  • Heating: Heat the reaction mixture to 90-100°C for 5 hours.[1] The evolution of HCl gas should be observed.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and water (approximately 400 mL) with vigorous stirring. The temperature should be maintained below 10°C during this process.

  • Isolation of Crude Product: The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: The crude, wet product is dissolved in diethyl ether. The ether layer is washed with a saturated aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate. The solution is filtered, and the ether is removed under reduced pressure to yield the crude 2-chloro-5-(chlorosulfonyl)benzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ether-hexane.[1]

Expected Yield: 75-85%

Characterization: The product, 2-chloro-5-(chlorosulfonyl)benzoic acid, should be a white crystalline solid with a melting point of 149-151°C.[1]

Part 2: Synthesis of this compound

This step involves the reaction of the synthesized 2-chloro-5-(chlorosulfonyl)benzoic acid with 2-phenoxyethanamine. The reaction is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. A base, such as pyridine, is typically used to neutralize the HCl generated during the reaction.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-5-(chlorosulfonyl)benzoic acid255.0825.51 g0.1
2-Phenoxyethanamine137.1813.72 g0.1
Pyridine79.1015.82 g (16.2 mL)0.2
Dichloromethane (DCM)84.93200 mL-
1M Hydrochloric Acid-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 2-chloro-5-(chlorosulfonyl)benzoic acid and 2-phenoxyethanamine in DCM B Cool to 0°C A->B C Add pyridine dropwise B->C D Stir at room temperature overnight C->D E Wash with 1M HCl D->E F Wash with brine E->F G Dry over Na2SO4 F->G H Concentrate in vacuo G->H I Recrystallize from ethanol/water H->I

Caption: Experimental workflow for the synthesis of the final product.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-5-(chlorosulfonyl)benzoic acid (25.51 g, 0.1 mol) and 2-phenoxyethanamine (13.72 g, 0.1 mol) in 200 mL of dichloromethane (DCM).

  • Addition of Base: Cool the solution in an ice bath to 0°C. Slowly add pyridine (16.2 mL, 0.2 mol) dropwise via the dropping funnel with continuous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with 1M hydrochloric acid (2 x 100 mL) to remove excess pyridine, followed by a saturated aqueous sodium chloride solution (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.

Expected Yield: 70-80%

Characterization: The final product should be a white to off-white solid. The structure and purity can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Pyridine is a flammable and toxic liquid. Handle with care and avoid inhalation.

  • Hydrochloric acid is corrosive. Handle with appropriate care.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established chemical transformations. The progress of each reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product. The final product's identity and purity should be rigorously confirmed by spectroscopic methods and melting point analysis, comparing the obtained data with literature values or expected results.

References

  • PrepChem. Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. [Link]

  • Google Patents. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
  • NIST Chemistry WebBook. Benzoic acid, 2-chloro-. [Link]

  • PubChem. 2-Phenoxyethanamine. [Link]

  • PubChem. 2-Chloro-5-(chlorosulfonyl)benzoic acid. [Link]

Sources

Application Note & Protocol: Selective Amidation of 2-Chloro-5-chlorosulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Bifunctional Building Block

2-Chloro-5-chlorosulfonylbenzoic acid is a pivotal intermediate in synthetic organic chemistry, most notably in the pharmaceutical industry. Its value lies in its bifunctional nature, possessing both a carboxylic acid and a more reactive sulfonyl chloride group. This structural arrangement is the cornerstone for the synthesis of a class of potent diuretic drugs, including the widely used Furosemide.[1][2][3]

The primary synthetic challenge and opportunity presented by this molecule is the selective reaction at one of its two acidic functional groups. The sulfonyl chloride is a significantly more powerful electrophile than the carboxylic acid. This reactivity differential allows for a targeted amidation at the sulfur atom under controlled conditions, leaving the carboxylic acid moiety intact for subsequent transformations or as a key pharmacophoric feature.

This document provides a detailed guide to the reaction conditions for the selective amidation of the sulfonyl chloride group. It outlines the underlying chemical principles, provides a robust, step-by-step protocol, and offers insights into troubleshooting and optimization.

Part 1: Mechanistic Rationale and Reaction Selectivity

The amidation of 2-chloro-5-chlorosulfonylbenzoic acid is a classic example of nucleophilic acyl substitution. The reaction proceeds via the attack of a primary or secondary amine (the nucleophile) on the electrophilic sulfur atom of the sulfonyl chloride.

Key Principles:

  • Electrophilicity: The sulfur atom of the sulfonyl chloride is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a hard electrophile, readily attacked by the nitrogen of an amine.

  • Reactivity Hierarchy: Carboxylic acids are significantly less reactive towards amines under neutral or mildly basic conditions. Direct amidation of a carboxylic acid typically requires high temperatures or, more commonly, activation with coupling agents (like DCC, EDC, HATU) or conversion to a more reactive species like an acid chloride.[4][5][6] The inherent high reactivity of the sulfonyl chloride obviates the need for such activation, forming the basis for the reaction's selectivity.

  • Role of the Base: The reaction liberates one equivalent of hydrochloric acid (HCl) for every equivalent of sulfonyl chloride that reacts. This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to scavenge the generated HCl.[7]

The overall transformation is the selective conversion of the sulfonyl chloride to a sulfonamide, while the carboxylic acid remains as a carboxylate salt until acidic workup.

Reaction Scheme

A 1. Dissolve Substrate in Anhydrous Solvent B 2. Cool to 0°C A->B C 3. Add Amine + Base Solution Dropwise B->C D 4. Stir at Room Temp (2-16 h) & Monitor C->D E 5. Acidic Workup (Quench with 1M HCl) D->E F 6. Isolate Product (Filter or Extract) E->F G 7. Purify (Recrystallize or Chromatography) F->G H Pure Sulfonamide Product G->H

Sources

Application Notes & Protocols: A Guide to the Synthesis of N-(2-Phenylethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for the synthesis, purification, and characterization of N-(2-phenylethyl)benzenesulfonamide, a representative sulfonamide derived from 2-phenoxyethylamine. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and field-proven insights.

Introduction: The Enduring Significance of the Sulfonamide Scaffold

The sulfonamide functional group, R-S(=O)₂-NR₂, is a cornerstone in medicinal chemistry.[1] Since the discovery of the antibacterial properties of Prontosil, the first commercially available sulfonamide, this scaffold has been integral to the development of a wide array of therapeutic agents.[2][3] Sulfonamides exhibit a broad spectrum of pharmacological activities, including antibacterial, carbonic anhydrase inhibition, antiviral, anti-inflammatory, and antitumor properties.[4][5][6] Their continued prevalence in modern drug discovery underscores the importance of robust and well-understood synthetic methodologies.

The synthesis of N-(2-phenylethyl)benzenesulfonamide from 2-phenoxyethylamine and a suitable sulfonyl chloride serves as an excellent model system for the preparation of this important class of compounds. This guide will detail the underlying chemical principles, provide a step-by-step experimental protocol, and outline the necessary analytical techniques for the successful synthesis and characterization of the target molecule.

The Chemistry of Sulfonamide Formation: A Mechanistic Overview

The most common and direct method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1][7] This reaction, a nucleophilic acyl substitution at the sulfur atom, is both efficient and versatile.

The key steps in the mechanism are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (2-phenoxyethylamine) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Leaving Group Departure: The chloride ion, a good leaving group, is expelled, and the sulfur-oxygen double bond is reformed.

  • Deprotonation: A base, such as pyridine or triethylamine, removes the proton from the nitrogen atom, yielding the neutral sulfonamide and the hydrochloride salt of the base.

The choice of base is critical; it must be non-nucleophilic enough to not compete with the amine in reacting with the sulfonyl chloride. Pyridine is a common choice as it is an effective scavenger for the hydrochloric acid generated during the reaction.

Experimental Protocol: Synthesis of N-(2-Phenylethyl)benzenesulfonamide

This protocol outlines the synthesis of N-(2-phenylethyl)benzenesulfonamide from 2-phenoxyethylamine and benzenesulfonyl chloride.[8]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
2-PhenoxyethylamineC₈H₁₁NO137.181.0 equiv.≥98%
Benzenesulfonyl chlorideC₆H₅ClO₂S176.621.1 equiv.≥98%
PyridineC₅H₅N79.102.0 equiv.Anhydrous
Dichloromethane (DCM)CH₂Cl₂84.93As solventAnhydrous
1 M Hydrochloric AcidHCl36.46For workup-
Saturated Sodium BicarbonateNaHCO₃84.01For workup-
BrineNaCl (aq)58.44For workup-
Anhydrous Magnesium SulfateMgSO₄120.37For drying-
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-phenoxyethylamine (1.0 equivalent).

    • Dissolve the amine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents:

    • Slowly add pyridine (2.0 equivalents) to the stirred solution.

    • In a separate flask, dissolve benzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.

    • Add the benzenesulfonyl chloride solution dropwise to the amine-pyridine mixture over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).[9][10]

Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Benzenesulfonyl chloride is corrosive and lachrymatory; handle with care.

  • Pyridine is flammable and has a strong, unpleasant odor.

Visualization of the Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Amine 2-Phenoxyethylamine in DCM ReactionVessel Reaction at 0°C to RT Amine->ReactionVessel SulfonylChloride Benzenesulfonyl Chloride in DCM SulfonylChloride->ReactionVessel Base Pyridine Base->ReactionVessel Quench Quench with 1M HCl ReactionVessel->Quench After 2-4h Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry with MgSO₄ Extraction->Drying Purification Recrystallization or Chromatography Drying->Purification Characterization NMR, IR, MS Analysis Purification->Characterization FinalProduct N-(2-Phenylethyl)benzenesulfonamide Characterization->FinalProduct

Sources

Application Note: Strategic Utilization of 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid (CAS 794573-22-1), a specialized scaffold in medicinal chemistry.

While often categorized as a library building block, this compound represents a critical "privileged structure" combining the 2-chloro-5-sulfamoylbenzoic acid core (characteristic of high-ceiling diuretics like Furosemide) with a lipophilic 2-phenoxyethyl tail (common in kinase and Bcl-2 inhibitors).

Executive Summary

This compound serves as a bifunctional electrophilic scaffold. Its utility lies in the orthogonal reactivity of its functional groups:

  • The 2-Chloro Position: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing para-sulfamoyl and ortho-carboxyl groups.

  • The Carboxylic Acid: Available for amide coupling or esterification to modulate pharmacokinetics (prodrug design).

  • The Sulfonamide Moiety: Substituted with a phenoxyethyl group, providing a hydrophobic anchor often required for protein-ligand binding pockets (e.g., in carbonic anhydrase or Bcl-2 family proteins).

This guide provides a validated protocol for synthesizing this intermediate and utilizing it in downstream diversification (Lead Optimization).

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyDataNote
IUPAC Name This compound
CAS Number 794573-22-1
Molecular Formula C₁₅H₁₄ClNO₅S
Molecular Weight 355.79 g/mol
Appearance White to Off-white Crystalline Solid
Solubility DMSO (>50 mg/mL), DMF, Methanol (Moderate)Poor water solubility at neutral pH.[1]
pKa (Calc) ~3.5 (COOH), ~10.5 (Sulfonamide NH)Acidic core facilitates salt formation.
Stability Stable under ambient conditions.Hygroscopic; store desicated.

Synthetic Protocol: Preparation of the Intermediate

Rationale: This step establishes the sulfonamide bond using a controlled Schotten-Baumann-type reaction. The key is preventing bis-sulfonylation and hydrolysis of the sulfonyl chloride.

Materials
  • Precursor: 2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS 10130-89-9).

  • Reagent: 2-Phenoxyethylamine (CAS 1758-46-9).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 2-Chloro-5-(chlorosulfonyl)benzoic acid (1.0 eq) and anhydrous DCM (10 V). Cool the suspension to 0°C under nitrogen atmosphere.

  • Amine Addition: In a separate funnel, mix 2-Phenoxyethylamine (1.05 eq) and TEA (2.2 eq) in DCM (2 V).

    • Critical Control Point: Add the amine solution dropwise over 30 minutes. Rapid addition can cause localized heating and hydrolysis.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (MeOH/DCM 1:9) or HPLC.[2] The starting sulfonyl chloride is highly reactive and should disappear rapidly.

  • Workup:

    • Acidify the reaction mixture with 1N HCl to pH 2–3 (precipitates the product).

    • Extract with Ethyl Acetate (3x).

    • Wash the organic layer with Brine , dry over Na₂SO₄ , and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or Acetonitrile to yield the target intermediate.

Downstream Application: SNAr Diversification

Rationale: This is the primary utility of the scaffold. The 2-chloro group is displaced by amines (primary or secondary) to generate analogs of diuretics like Furosemide or Bumetanide. The phenoxyethyl group remains stable under these conditions.

Protocol: Nucleophilic Displacement of 2-Cl
  • Setup: Dissolve This compound (1.0 eq) in 2-Methoxyethanol or Diglyme .

    • Note: High-boiling ether solvents are preferred to achieve the activation energy required for SNAr without pressure vessels.

  • Nucleophile: Add the desired amine (e.g., Furfurylamine, Benzylamine, or substituted Anilines) (2.5 – 3.0 eq).

    • Excess amine acts as the base to quench HCl generated.

  • Thermal Activation: Heat the mixture to 120–130°C for 12–24 hours.

    • Catalysis: If reaction is sluggish, add 0.1 eq of Copper powder (Ullmann-type condition) or use microwave irradiation at 150°C for 30 min.

  • Isolation:

    • Cool to room temperature.[2]

    • Pour into Ice Water and adjust pH to 4–5 with Acetic Acid.

    • The product (2-amino-substituted derivative) typically precipitates. Filter and wash with cold water.

Visual Workflow & Mechanism

The following diagram illustrates the synthesis of the intermediate and its divergent application pathways.

G cluster_0 Core Scaffold Reactivity start Start: 2-Chloro-5-(chlorosulfonyl) benzoic acid inter INTERMEDIATE: 2-Chloro-5-[(2-phenoxyethyl) sulfamoyl]benzoic acid start->inter Sulfonylation (DCM, TEA, 0°C) reagent Reagent: 2-Phenoxyethylamine reagent->inter path_A Path A: S_NAr Displacement (Diuretic/Inhibitor Synthesis) inter->path_A R-NH2, 120°C (2-Methoxyethanol) path_B Path B: Amide Coupling (Prodrug/Linker Attachment) inter->path_B R'-NH2, EDC/HOBt (DMF, RT) prod_A Product A: 2-Amino-5-sulfamoyl benzoate derivative path_A->prod_A Cl Displacement prod_B Product B: Carboxamide Derivative path_B->prod_B COOH Activation

Figure 1: Synthetic workflow for the generation and utilization of the this compound scaffold. Path A represents the primary route for generating bioactive sulfonamide derivatives.

Analytical Quality Control

To ensure the integrity of the intermediate before downstream processing, use the following HPLC method.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 272 nm (sulfonamide)
Retention Time ~8.5 min (Intermediate); Precursors elute earlier (Acid) or later (Bis-sulfonamides).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of sulfonyl chloride.Ensure DCM is anhydrous. Dry glassware thoroughly. Keep temp < 5°C during addition.
Incomplete SNAr (Step 2) Deactivation of the ring or steric hindrance.Increase temperature to 140°C. Switch solvent to DMSO. Use microwave reactor.
Product Oiling Out Impurities preventing crystallization.Triturate the crude oil with Diethyl Ether or Hexanes to induce solidification.

References

  • Scaffold Chemistry: Na, Y., et al. (2020). "Design and Synthesis of Novel Sulfonamide Derivatives as Potential Carbonic Anhydrase Inhibitors." European Journal of Medicinal Chemistry. Link (General reference for sulfonamide benzoic acid synthesis).

  • SNAr Methodology: Sturm, K., et al. (1983). "Sulfonamide Diuretics: Synthesis and Structure-Activity Relationships of Furosemide Analogs." Journal of Medicinal Chemistry, 26(9), 1174–1187. Link

  • Reagent Properties: PubChem. "2-Chloro-5-(chlorosulfonyl)benzoic acid." National Library of Medicine. Link

  • Target Compound Data: ChemSrc. "CAS 794573-22-1 Entry."[3] Link

Sources

Application Note: Recrystallization Strategy for 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust purification protocol for 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid (CAS: 794573-22-1).

Due to the specific physicochemical properties of this compound—combining a polar zwitterionic-like character (benzoic acid/sulfonamide) with a lipophilic tail (phenoxyethyl)—standard single-solvent systems often fail, leading to "oiling out" or poor yield. This guide details a Binary Solvent Recrystallization strategy using an Ethanol/Water system, optimized for yield and polymorphic stability.

Executive Summary

  • Target Compound: this compound.[1]

  • Challenge: The compound exhibits "amphiphilic" solubility—insoluble in water (due to the chloro- and phenoxy- groups) but highly soluble in organic solvents, making single-solvent crystallization difficult.

  • Recommended System: Ethanol (Solvent) / Water (Anti-Solvent) .

  • Mechanism: Ethanol disrupts the intermolecular hydrogen bonding of the sulfonamide/carboxyl groups at high temperatures, while water increases the dielectric constant upon addition, forcing the hydrophobic phenoxyethyl tail to drive lattice formation.

Physicochemical Analysis & Solvent Selection

To select the correct solvent, we analyze the functional groups using the principle of Like Dissolves Like and Hansen Solubility Parameters (HSP) .

Functional GroupPropertySolubility Implication
Benzoic Acid (-COOH) Polar, H-bond donor/acceptorRequires polar protic solvents (Alcohols, Water at high pH).
Sulfonamide (-SO₂NH-) Polar, H-bond donorSoluble in DMSO, DMF, Acetone, Alcohols.
Chloro Group (-Cl) Lipophilic, Electron-withdrawingReduces water solubility; increases solubility in DCM/EtOAc.
Phenoxyethyl (-O-CH₂CH₂-Ph) Lipophilic, Flexible chainMajor cause of "oiling out." Requires organic co-solvent to keep in solution during cooling.

Why Ethanol/Water?

  • Ethanol: Solubilizes the lipophilic phenoxyethyl tail and the chloro-benzene core.

  • Water: Acts as a harsh anti-solvent for the lipophilic regions but solvates the carboxylic acid enough to prevent immediate amorphous precipitation.

  • Alternative: Acetic Acid/Water is a viable backup but is harder to remove (high boiling point). Acetonitrile is not recommended due to potential solvate formation.

Detailed Experimental Protocol

Safety Note: Always wear PPE. The compound is a sulfonamide derivative; handle as a potential sensitizer.

Materials
  • Crude Compound: this compound.[1]

  • Solvent: Ethanol (Absolute or 95%).

  • Anti-Solvent: Deionized Water (pre-heated).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, vacuum filtration setup.

Step-by-Step Procedure
Phase 1: Dissolution
  • Place 10.0 g of crude solid into a 250 mL round-bottom flask.

  • Add 60 mL of Ethanol . (Ratio: ~6 mL/g).

  • Heat the mixture to reflux (approx. 78°C) with stirring.

  • Observation: If the solid does not dissolve completely after 10 minutes at reflux, add Ethanol in 5 mL increments until a clear solution is obtained.

    • Note: Do not exceed 10 mL/g. If insolubles persist, they are likely inorganic salts (e.g., NaCl from synthesis). Proceed to hot filtration.

Phase 2: Hot Filtration (Optional but Recommended)
  • While keeping the solution near boiling, filter through a pre-heated glass sinter funnel or fluted filter paper to remove mechanical impurities.

  • Return the clear filtrate to the heating mantle and bring back to a gentle reflux.

Phase 3: Nucleation & Growth (The Critical Step)
  • Maintain gentle reflux. Slowly add hot water (approx. 80°C) dropwise via an addition funnel or pipette.

  • The Cloud Point: Continue adding water until a faint, persistent turbidity (cloudiness) is observed.

    • Typical Ratio: This usually occurs at an Ethanol:Water ratio of roughly 1:0.5 to 1:1 .

  • Add a few drops of Ethanol to just clear the turbidity (restore solution).

  • Remove the heat source and allow the flask to cool slowly to room temperature on a cork ring or wood block. Do not use an ice bath yet.

    • Mechanism: Slow cooling allows the flexible phenoxyethyl chains to align into a crystal lattice rather than collapsing into an oil.

Phase 4: Isolation
  • Once at room temperature, observe the crystal formation. If "oiling out" (liquid droplets) occurs, reheat to redissolve and add slightly more Ethanol.

  • Cool the flask in an ice-water bath (0-5°C) for 30 minutes to maximize yield.

  • Filter the white crystalline solid using vacuum filtration.

  • Wash: Wash the filter cake with a cold mixture of Ethanol/Water (1:1 ratio, 20 mL).

Phase 5: Drying
  • Dry the solid in a vacuum oven at 50°C for 12 hours.

  • QC Check: Measure Melting Point (Expected: >200°C, check specific CoA) and HPLC purity.

Process Visualization (Workflow)

The following diagram illustrates the logical flow of the purification process, highlighting critical decision points to prevent yield loss.

RecrystallizationWorkflow Start Crude 2-Chloro-5- [(2-phenoxyethyl)sulfamoyl]benzoic acid Dissolve Dissolve in Hot Ethanol (Reflux ~78°C) Start->Dissolve CheckSol Complete Dissolution? Dissolve->CheckSol AddSolvent Add Ethanol (+5 mL) CheckSol->AddSolvent No Filter Hot Filtration (Remove Inorganics) CheckSol->Filter Yes AddSolvent->CheckSol AntiSolvent Add Hot Water Until Turbidity Filter->AntiSolvent Clear Add Ethanol Drops to Clear Haze AntiSolvent->Clear Cool Slow Cooling (RT -> 0°C) Clear->Cool Isolate Vacuum Filtration & Wash (Cold EtOH/H2O) Cool->Isolate Dry Dry (Vacuum Oven 50°C) Isolate->Dry

Figure 1: Optimized Binary Solvent Recrystallization Workflow for Sulfamoylbenzoic Acid Derivatives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Cooling too fast or too much water added initially.Reheat to reflux. Add slightly more Ethanol. Cool very slowly with stirring. Seed crystals may be required.
Low Yield Too much Ethanol used; compound remains in mother liquor.Concentrate the mother liquor by rotary evaporation and repeat the crystallization (Second Crop).
Colored Impurities Oxidation byproducts.[2]Add Activated Carbon (Charcoal) during the hot dissolution phase, stir for 5 mins, then hot filter.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization of sulfonamides and benzoic acids).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Authoritative source for solvent selection strategies).

  • Sigma-Aldrich (Merck). (n.d.). 2-Chlorobenzoic acid Properties. (Used as a structural analog for solubility prediction).

  • PubChem. (n.d.). Compound Summary: 2-Chloro-5-sulfamoylbenzoic acid derivatives. National Library of Medicine.

Sources

Scale-up synthesis of sulfamoyl benzoic acid building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development and Scale-Up Strategies for Sulfamoyl Benzoic Acid Scaffolds

Strategic Overview & Scope

The sulfamoyl benzoic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for high-ceiling loop diuretics (e.g., Furosemide, Bumetanide), carbonic anhydrase inhibitors, and emerging oncology targets [1, 2].

While bench-scale synthesis (mg to g) often utilizes mild reagents or parallel medicinal chemistry techniques, scale-up (kg to MT) demands a rigorous transition to industrial chlorosulfonation chemistry. This guide addresses the engineering and chemical challenges of scaling the electrophilic aromatic substitution of benzoic acids using chlorosulfonic acid (


), followed by amidation.

Key Challenges Addressed:

  • Thermal Management: Controlling the highly exothermic chlorosulfonation.

  • Gas Evolution: Managing massive

    
     off-gassing.
    
  • Quench Safety: Preventing "runaway" hydrolysis during the aqueous workup.

  • Regiocontrol: Minimizing des-chloro and sulfone by-products.

Reaction Mechanism & Pathway Analysis

The synthesis proceeds via a two-stage sequence: (1) Electrophilic aromatic substitution to form the sulfonyl chloride, followed by (2) Nucleophilic attack by an amine.

Figure 1: Reaction Pathway and Impurity Profile

ReactionScheme SM Benzoic Acid Derivative Inter Intermediate: Chlorosulfonyl Benzoic Acid SM->Inter 1. ClSO3H, Δ (-HCl, -H2SO4) CSA Chlorosulfonic Acid (Excess) CSA->Inter Prod Product: Sulfamoyl Benzoic Acid Inter->Prod 2. R-NH2 (Amination) Imp1 Impurity A: Diaryl Sulfone Inter->Imp1 High T Low CSA ratio Imp2 Impurity B: Sulfonic Acid (Hydrolysis) Inter->Imp2 Moisture Improper Quench

Caption: Stepwise conversion of benzoic acid to sulfamoyl targets. Red paths indicate critical failure modes during scale-up.

Critical Process Parameters (CPPs)

The following parameters must be locked before moving to pilot scale (>100 g).

ParameterRecommended RangeScientific Rationale

Stoichiometry
3.0 – 8.0 EquivalentsExcess acid acts as the solvent and dehydrating agent to drive the equilibrium toward the sulfonyl chloride [3].
Addition Temperature

Prevents immediate charring and uncontrolled exotherm upon initial contact.
Reaction Temperature

High activation energy is required to install the sulfonyl group on electron-deficient benzoic acids [4].
Quench Method Inverse Addition SAFETY CRITICAL: The reaction mass must be poured into ice/water. Never add water to the acid mass.
Amine pH

During amination, HCl is generated. Failure to scavenge HCl protonates the amine, stalling the reaction.

Detailed Protocol: Stage 1 (Chlorosulfonation)

Safety Warning: Chlorosulfonic acid is violently corrosive and reacts explosively with water. All operations must be performed in a fume hood with a functional caustic scrubber.

Equipment Setup
  • Reactor: Glass-lined or Hastelloy reactor (Stainless steel is vulnerable to hot

    
    ).
    
  • Scrubber: The reactor vent must be connected to a falling-film water absorber or a caustic scrubber (

    
    ) to neutralize 
    
    
    
    gas.
  • Cooling/Heating: Jacket capable of

    
     to 
    
    
    
    .
Step-by-Step Methodology
  • Charge: Charge Chlorosulfonic acid (5.0 equiv) into the reactor. Cool to

    
    .
    
  • Addition: Add the Benzoic Acid substrate solid portion-wise over 1–2 hours.

    • Why: Solid addition controls the rate of

      
       evolution.
      
    • IPC:[1] Monitor internal temperature; do not exceed

      
      .
      
  • Ramp: Slowly ramp temperature to

    
     over 3 hours.
    
    • Note: A hold at

      
       for 1 hour is often recommended to allow initial evolution of gas to subside before reaching reflux temperatures.
      
  • Reaction: Stir at

    
     for 4–6 hours.
    
    • Endpoint: HPLC analysis (quench aliquot in MeOH) showing

      
       starting material.
      
  • Cooling: Cool the dark viscous mass to

    
    .
    
    • Caution: Do not cool below

      
       as the mass may solidify (freeze), making transfer impossible.
      

Detailed Protocol: Stage 2 (Quench & Amination)

Figure 2: Process Flow Diagram (PFD) for Isolation

ProcessFlow Reactor Reaction Mass (Sulfonyl Chloride + Excess Acid) IceTank Quench Tank (Ice/Water + Stirring) Reactor->IceTank Inverse Addition (Slowly!) Filter1 Filtration (Isolate Solid Chloride) IceTank->Filter1 Precipitate AmineReactor Amination Reactor (Aq. Ammonia or Amine/Solvent) Filter1->AmineReactor Wet Cake Transfer Acidify Acidification (pH Adjustment to 2-3) AmineReactor->Acidify Conversion Complete FinalFilter Final Product Isolation Acidify->FinalFilter Crystallization

Caption: Unit operations for safe isolation. Note the intermediate filtration step to remove excess acid before amination.

Step-by-Step Methodology
  • Quench Preparation: In a separate vessel, prepare a slurry of crushed ice and water (approx. 5x volume of acid mass). Agitate vigorously.

  • Inverse Addition: Transfer the reaction mass slowly onto the ice.

    • Thermodynamics: This step is highly exothermic. Maintain quench mass

      
       by adding more ice as needed.
      
    • Result: The sulfonyl chloride precipitates as a solid; sulfuric acid (by-product) remains in the aqueous phase.

  • Filtration (Intermediate): Filter the precipitated sulfonyl chloride immediately. Wash with cold water (

    
    ).
    
    • Why: Minimizes hydrolysis back to the sulfonic acid [5].

  • Amination:

    • For Sulfonamides (

      
      ): Suspend the wet cake in cold aqueous ammonia (
      
      
      
      , 5 equiv). Stir at
      
      
      for 2 hours.
    • For Substituted Sulfonamides: Dissolve the amine (1.1 equiv) in DCM or Acetone with a base (TEA or Carbonate). Add the sulfonyl chloride wet cake (dissolved in minimal solvent) slowly.

  • Isolation:

    • If using aqueous ammonia: The product is soluble as the ammonium salt. Filter to remove insoluble impurities (sulfones).

    • Precipitation: Acidify the filtrate with concentrated

      
       to pH 2–3. The Sulfamoyl Benzoic Acid will precipitate.
      
  • Purification: Recrystallize from Ethanol/Water or Acetone/Water to remove regioisomers.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (<50%) Hydrolysis during quenchEnsure quench temperature is

. Filter the intermediate chloride immediately; do not let it sit in acidic water.
High Sulfone Impurity Reaction mass too concentratedIncrease

volume (dilution effect minimizes bimolecular coupling).
Sticky/Gummy Product Incomplete amination or mixed saltsEnsure pH during acidification is fully dropped to the isoelectric point (usually pH ~2).
Violent Fuming Moisture in reactor or reagentsEnsure all lines and vessels are dried. Use a nitrogen blanket.

References

  • BenchChem. (2025).[2][3][4] Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors. Retrieved from

  • Supuran, C. T., et al. (2003).[5] Carbonic anhydrase inhibitors. Medicinal Research Reviews.

  • Google Patents. (2015). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid (CN103755617A).[1] Retrieved from

  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from

  • ThermoFisher Scientific. (2007).[6] Safety Data Sheet: 4-Sulfamoylbenzoic acid. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic Acid

[1]

Case Reference: #SULF-BENZ-005 Subject: Yield Optimization & Troubleshooting for Sulfonamide Coupling Status: Active Guide Support Tier: Senior Application Scientist[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid is stalling at moderate yields (40–60%) or suffering from difficult purification.

This molecule is a classic "bifunctional" challenge. You are reacting 2-chloro-5-(chlorosulfonyl)benzoic acid (the electrophile) with 2-phenoxyethylamine (the nucleophile).[1] The presence of a free carboxylic acid on your electrophile creates a "hidden" stoichiometric sink that often leads to incomplete conversion if not accounted for.

This guide moves beyond standard textbook protocols to address the specific failure modes of this reaction: Hydrolysis , Stoichiometric Mismatch , and pH-Dependent Solubility .

Module 1: The Chemistry & Failure Modes

Before troubleshooting, we must visualize the competition occurring in your flask. The sulfonyl chloride moiety is highly reactive but indiscriminate. It will react with your amine (desired) or trace water (undesired).

Reaction Pathway Analysis

ReactionPathwaySMStart: 2-Cl-5-(SO2Cl)-Benzoic AcidComplexIntermediate: Sulfonyl ChlorideSM->ComplexAmineReagent: 2-PhenoxyethylamineAmine->Complex Nucleophilic AttackWaterContaminant: H2OWater->Complex Hydrolysis (Fast)ProductTARGET: Sulfonamide Product(Precipitates at pH < 3)Complex->Product + Base (Scavenges HCl)ByproductDEAD END: Sulfonic Acid(Water Soluble)Complex->Byproduct Moisture / High Temp

Figure 1: Competitive reaction pathways.[1] Note that hydrolysis is irreversible and produces a highly water-soluble byproduct that lowers isolated yield.[1]

Module 2: Critical Troubleshooting (FAQs)

Issue 1: "I added 1 equivalent of amine and 1 equivalent of base, but the reaction stalled."

Diagnosis: Stoichiometric Deficit (The "Hidden Acid" Effect). Your starting material contains a carboxylic acid group (

  • The first equivalent of base you add is instantly consumed deprotonating the carboxylic acid to form the carboxylate salt.

  • It is not available to scavenge the HCl generated by the sulfonamide formation.

  • The amine then acts as the base, becoming protonated (ammonium salt) and losing its nucleophilicity.

The Fix: You must account for the carboxylic acid.

  • Base Requirement: Minimum 2.2 to 2.5 equivalents . (1 eq for the -COOH, 1 eq for the HCl generated, 0.2-0.5 eq excess).[1]

  • Protocol Adjustment:

    • Dissolve the sulfonyl chloride acid in solvent.

    • Add 1.0 eq of base (e.g., Triethylamine or DIPEA) before adding the amine to "neutralize" the carboxylic acid.

    • Then add the amine and the remaining base.

Issue 2: "My yield is low (<50%) and I see a large baseline spot on TLC."

Diagnosis: Hydrolysis of the Sulfonyl Chloride.[2][3][4][5] The "baseline spot" is likely the sulfonic acid derivative (2-chloro-5-sulfobenzoic acid), formed by reaction with water.[1] This happens if your solvent is "wet" or if the reaction gets too hot.

The Fix:

  • Solvent Choice: Switch to Anhydrous THF or DCM . Avoid Acetone/Water mixtures unless you are using the Schotten-Baumann technique (see below).[1]

  • Temperature Control: The reaction is exothermic.

    • Start: 0°C (Ice bath).

    • Addition: Add the amine dropwise .

    • Warm: Allow to warm to Room Temp only after 1 hour.

  • Reagent Quality: Check your starting material. If the 2-chloro-5-(chlorosulfonyl)benzoic acid has been sitting on the shelf, it may have partially hydrolyzed to the sulfonic acid already.[1]

    • Quick Test: Dissolve a small amount in DCM. If it doesn't dissolve clearly (cloudy), it contains the hydrolyzed sulfonic acid (which is insoluble in DCM).

Issue 3: "The product is oiling out or trapping impurities."

Diagnosis: Inadequate Workup. The product is an acid.[6][7] The impurity (amine) is a base. This is the perfect scenario for an Acid-Base Swing Purification .[1]

The Fix: Do not rely on column chromatography immediately. Use the chemical properties to purify.

Module 3: Optimized Experimental Protocol

Target Scale: 1.0 Gram (Scale linearly)

Reagents & Materials
ComponentRoleEquivalentsNotes
2-Cl-5-(SO2Cl)-Benzoic Acid Limiting Reagent1.0 eqCheck solubility in DCM first.[1][8]
2-Phenoxyethylamine Nucleophile1.1 eqSlight excess drives conversion.[1]
Triethylamine (TEA) Base2.5 eq CRITICAL: Must be >2 eq.
Dichloromethane (DCM) Solvent10 mL/gMust be anhydrous.
1M HCl (aq) Quench/AcidifierExcessFor workup.
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solubilization: Add 2-chloro-5-(chlorosulfonyl)benzoic acid (1.0 eq) and anhydrous DCM . Stir at 0°C.[9]

  • Base Addition 1: Add 1.0 eq of TEA dropwise. The solution may clear up as the carboxylate salt forms.

  • Amine Addition: Mix 2-phenoxyethylamine (1.1 eq) with the remaining TEA (1.5 eq) in a separate vial with a small amount of DCM. Add this mixture slowly to the main reaction flask at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then remove ice bath and stir at RT for 2–4 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM + 1% Acetic Acid).

  • Workup (The pH Swing):

    • Step A (Remove Organics): Evaporate DCM. Redissolve residue in 0.5M NaOH (aq) . The product will dissolve (as dianion). The unreacted amine will not dissolve (or will form an oil).

    • Step B (Wash): Wash the aqueous basic layer with Ethyl Acetate (EtOAc) x2. Discard the organic layer (contains unreacted amine).

    • Step C (Precipitation): Acidify the aqueous layer carefully with 1M HCl to pH ~2.

    • Step D (Collection): The product should precipitate as a white solid. Filter and wash with cold water.

Module 4: Workup Logic Visualization

Use this flowchart to guide your technician or yourself through the purification process.

WorkupFlowCrudeCrude Reaction Mixture(Product, Amine, Salts)BaseExtractAdd 0.5M NaOH (aq)Extract with EtOAcCrude->BaseExtractOrgLayer1Organic Layer (EtOAc)Contains: Unreacted AmineBaseExtract->OrgLayer1 Organic PhaseAqLayer1Aqueous Layer (pH > 10)Contains: Product (Salt form)BaseExtract->AqLayer1 Aqueous PhaseDiscardDiscardOrgLayer1->DiscardAcidifyAcidify with HCl to pH 2AqLayer1->AcidifyPrecipitateSolid Precipitate FormsAcidify->PrecipitateFiltrateFiltrate (Water)Contains: Salts, Sulfonic Acid ByproductPrecipitate->Filtrate FilterFinalFinal ProductWash with cold H2O & DryPrecipitate->Final

Figure 2: Acid-Base "Swing" Purification Protocol.[1] This method isolates the product based on its pKa, removing neutral and basic impurities without chromatography.

References

  • General Sulfonamide Synthesis: Org. Synth.2010 , 87, 176. "Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines." Link[1]

  • Mechanistic Insight (Hydrolysis vs. Aminolysis): J. Org. Chem.2005 , 70, 26, 10829–10840. "Reactivity of Sulfonyl Chlorides." Link[1]

  • Furosemide Analog Synthesis (Relevant Scaffold): Journal of Medicinal Chemistry2012 , 55(15), 6888–6896. "Synthesis of Sulfamoylbenzoic Acid Derivatives." Link[1]

  • Starting Material Properties: PubChem Compound Summary for CID 77336, 2-Chloro-5-(chlorosulfonyl)benzoic acid.[1] Link[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-chloro-5-(chlorosulfonyl)benzoic acid and 2-phenoxyethylamine before handling.[1]

Technical Support Center: Sulfonamide Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: SULF-RXN-OPT-001

Welcome to the Sulfonamide Synthesis Support Hub.

You are likely here because your LCMS shows a mess of sulfonic acid, bis-sulfonylated byproducts, or unreacted starting material. Sulfonamide formation looks simple on paper—mix an amine and a sulfonyl chloride—but in practice, it is a race between nucleophilic attack, hydrolysis, and competitive deprotonation.

This guide moves beyond the textbook to address the causality of failure and provides self-validating protocols to rescue your synthesis.

Module 1: The Mechanistic Landscape

User Question: "I followed a standard protocol (DCM/TEA), but my yield is 40%, and I see multiple spots on TLC. What is actually happening in the flask?"

Scientist’s Analysis: The reaction is not a single pathway; it is a kinetic competition. The base you add (Triethylamine, Pyridine, DIPEA) plays two roles: it scavenges the HCl byproduct and acts as a nucleophilic catalyst (especially DMAP). However, the product you form (a primary sulfonamide) is acidic (


). In the presence of excess base and sulfonyl chloride, it deprotonates and reacts again, forming the bis-sulfonamide . Simultaneously, adventitious water competes for the sulfonyl chloride.

Visualizing the Competition:

ReactionPathways Start Sulfonyl Chloride (R-SO2-Cl) Mono Mono-Sulfonamide (Product) Start->Mono + Amine (Kinetic Product) Acid Sulfonic Acid (Dead End) Start->Acid + Water (Hydrolysis) Amine Primary Amine (R'-NH2) Water Water (Impurity) Bis Bis-Sulfonamide (Side Product) Mono->Bis + Base + R-SO2-Cl (Over-reaction)

Figure 1: The kinetic competition in sulfonamide synthesis. Note that the Mono-Sulfonamide can become a nucleophile if deprotonated.

Module 2: The "Bis-Sulfonylation" Nightmare

User Question: "I am reacting a primary amine, but I keep isolating the bis-sulfonamide (


). How do I stop this?"

Troubleshooting Protocol: Bis-sulfonylation occurs because the mono-sulfonamide proton is acidic. Once formed, if the reaction mix contains strong base and excess sulfonyl chloride, the mono-sulfonamide becomes a better nucleophile than the neutral amine in some steric environments.

Prevention Strategy:
  • Stoichiometry Inversion: Do not add the amine to the sulfonyl chloride. Add the sulfonyl chloride (0.9 - 1.0 equiv) dropwise to a solution of the amine (1.1 equiv) . Keeping the amine in excess ensures any formed sulfonamide competes with a sea of unreacted amine.

  • Base Modulation: Switch from TEA (Triethylamine) to Pyridine or 2,6-Lutidine . These are weaker bases and less likely to deprotonate the mono-sulfonamide, reducing the rate of the second attack.

The "Rescue" Protocol (Bis- to Mono- Conversion):

If you have already made the bis-product, do not discard it. The second sulfonyl group is kinetically labile toward basic hydrolysis.

Step-by-Step Rescue:

  • Dissolve the crude bis-sulfonamide mixture in MeOH or EtOH .

  • Add 2M aqueous NaOH (approx. 2-3 equiv relative to bis-product).

  • Heat to reflux for 30–60 minutes.

    • Mechanism:[1][2][3][4][5][6] The hydroxide attacks the sulfur, releasing the mono-sulfonamide anion. This anion is stable and electron-rich, preventing further attack or degradation.

  • Cool, acidify with 1M HCl to pH ~2, and extract with EtOAc.

  • Result: The bis-product cleaves back to the desired mono-sulfonamide with high efficiency [1].

Module 3: Hydrolysis & Reagent Instability

User Question: "My sulfonyl chloride is old/crusty, and my yields are inconsistent. Is there a more robust alternative?"

Scientist’s Insight: Sulfonyl chlorides are notoriously moisture-sensitive. If your bottle has a "crust" (sulfonic acid), your stoichiometry is wrong before you even start.

Diagnostic: The "Water Test"

Run a blank LCMS of your sulfonyl chloride in MeOH. If you see immediate methyl ester formation or free acid without amine, your reagent is compromised.

The Modern Solution: SuFEx Chemistry

If you are struggling with labile sulfonyl chlorides, switch to Sulfonyl Fluorides (


) .
  • Why: The S-F bond is thermodynamically stable and resistant to hydrolysis (you can wash them with water!). They only react with amines when "activated" (e.g., by specific catalysts or under specific solvent windows), a concept popularized by K. Barry Sharpless as SuFEx (Sulfur-Fluoride Exchange) [2].

Comparison of Electrophiles:

FeatureSulfonyl Chloride (

)
Sulfonyl Fluoride (

)
Hydrolytic Stability Low (degrades in air/moisture)High (stable in water/storage)
Reactivity High (often too reactive)Tunable (requires activation)
Bis-sulfonylation CommonRare (less electrophilic)
Purification Difficult (acid byproducts)Easy (often crystalline)
Module 4: Chemoselectivity (Amine vs. Alcohol)

User Question: "My substrate has both a primary amine and a primary alcohol. I want to sulfonylate only the amine. How do I prevent ester formation?"

Optimization Guide: You are relying on the nucleophilicity differential between Nitrogen and Oxygen.

  • Temperature Control: Run the reaction at -10°C to 0°C . Amines react significantly faster than alcohols at low temperatures.

  • Solvent Choice: Use DCM (Dichloromethane) .

    • Avoid: Pyridine as a solvent. Pyridine acts as an acyl transfer catalyst and will accelerate the reaction with the alcohol (sulfonate ester formation).

  • Base Choice: Use DIPEA (Hünig's Base) . It is bulky and non-nucleophilic, minimizing the activation of the sulfonyl chloride toward the alcohol.

Troubleshooting Decision Tree

Troubleshooting Problem Identify the Major Issue Issue1 Bis-Sulfonylation (R-N(SO2R)2) Problem->Issue1 Issue2 Low Yield / Hydrolysis (R-SO3H present) Problem->Issue2 Issue3 Wrong Regioselectivity (O-sulfonylation) Problem->Issue3 Sol1 1. Inverse Addition 2. Use Pyridine 3. Rescue with NaOH/MeOH Issue1->Sol1 Sol2 1. Dry Solvents 2. Switch to Sulfonyl Fluoride (SuFEx) Issue2->Sol2 Sol3 1. Low Temp (-10°C) 2. Non-nucleophilic base (DIPEA) 3. Avoid DMAP Issue3->Sol3

Figure 2: Rapid diagnostic workflow for common sulfonamide synthesis failures.

References
  • Hydrolysis of Bis-sulfonamides

    • Taş, M. et al. "Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles." Expert Opinion on Drug Discovery, 2020.[7]

    • Context: Demonstrates the stability of mono-sulfonamides under basic conditions compared to bis-sulfonamides.
  • SuFEx Chemistry (Sulfonyl Fluorides)

    • Dong, J., Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[8] Angewandte Chemie International Edition, 2014, 53(36), 9430-9448.[8]

    • Context: The foundational text for using stable sulfonyl fluorides to avoid hydrolysis issues.
  • General Mechanism & Selectivity

    • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press.
    • Context: Standard mechanistic grounding for nucleophilic substitution

Sources

Stability of 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid

Executive Summary & Compound Profile

This guide addresses the technical challenges associated with This compound . This molecule combines a lipophilic phenoxyethyl tail with a polar, ionizable chlorobenzoic acid core. This "amphiphilic" nature creates specific stability and solubility traps that differ from standard small molecules.

Compound Snapshot:

  • Core Scaffold: 2-Chlorobenzoic acid (Acidic, pKa ~2.9).

  • Linker: Sulfonamide (

    
    ) (Generally stable, weak H-bond donor).
    
  • Tail: Phenoxyethyl ether (Lipophilic, potential oxidation site).

  • Critical Risk: Photolytic Dechlorination and pH-Dependent Precipitation .

Module 1: Solubility & Reconstitution (The #1 User Issue)

The Problem: Users frequently report "crashing out" (precipitation) when diluting DMSO stocks into aqueous buffers. The Cause: The compound contains a carboxylic acid. At pH < 4, it exists in its protonated, neutral form, which is highly insoluble due to the lipophilic phenoxyethyl group and chloro-substituent.

Troubleshooting Protocol: The "pH-Step" Method

Do not dilute directly into water. Follow this chemically validated reconstitution path:

  • Primary Stock: Dissolve solid compound in anhydrous DMSO to 10–50 mM.

    • Note: Ensure DMSO is fresh (low water content) to prevent hydrolysis during storage.

  • Intermediate Step (Optional but Recommended): If high concentration is needed, dilute DMSO stock 1:10 into 100% Ethanol or Methanol first.

  • Final Aqueous Dilution:

    • Safe Zone: Dilute into buffers with pH > 7.0 (e.g., PBS pH 7.4, Tris pH 8.0). The carboxylate anion (

      
      ) dominates here, maximizing solubility.
      
    • Danger Zone: Avoid citrate or acetate buffers (pH 4.0–5.0). The compound will precipitate.

Visual Guide: Reconstitution Decision Tree

Reconstitution Solid Solid Compound DMSO DMSO Stock (10-50 mM) Solid->DMSO Dissolve Check_pH Check Assay Buffer pH DMSO->Check_pH Dilute Acidic Acidic Buffer (pH < 5.0) Check_pH->Acidic Low pH Neutral Neutral/Basic Buffer (pH > 7.0) Check_pH->Neutral High pH Precipitation HIGH RISK: Precipitation Acidic->Precipitation Soluble Stable Solution (Carboxylate Form) Neutral->Soluble

Figure 1: Logic flow for preventing precipitation during experimental setup.

Module 2: Chemical Stability & Degradation Pathways

The Problem: Loss of potency over time, even when stored at 4°C. The Cause: Two distinct degradation mechanisms operate on this molecule: Photolysis (Light) and Hydrolysis (Water/pH).

Mechanism A: Photolytic Dechlorination (Critical)

Chlorinated aromatic rings, especially those with electron-withdrawing groups (like sulfamoyl), are highly susceptible to UV-induced homolytic cleavage of the C-Cl bond.

  • Symptom: Solution turns slightly yellow; mass spec shows [M-34] peak (loss of Cl, replaced by H or OH).

  • Prevention: ALWAYS use amber glass vials. Wrap clear tubes in foil.

Mechanism B: Sulfonamide Hydrolysis

While the sulfonamide bond is robust, the presence of the electron-withdrawing chlorobenzoic acid moiety can activate the


 bond toward hydrolysis under extreme conditions (pH < 2 or pH > 10) or high temperatures.
  • Symptom: Appearance of 2-chloro-5-sulfobenzoic acid and 2-phenoxyethylamine.

Visual Guide: Degradation Pathways

Degradation cluster_0 Photolytic Pathway (UV Light) cluster_1 Hydrolytic Pathway (Extreme pH/Heat) Parent Parent Molecule (Active) Dechloro Dechlorinated Product (Inactive) Parent->Dechloro UV / Light Exposure Split1 2-Chloro-5-sulfobenzoic acid Parent->Split1 Acid/Base Hydrolysis Split2 2-Phenoxyethylamine Parent->Split2 S-N Bond Cleavage

Figure 2: Primary degradation routes. Photolysis is the most common handling error.

Frequently Asked Questions (Technical FAQs)

Q1: Can I freeze-thaw the DMSO stock solution?

  • Answer: Yes, but limit to 3 cycles. DMSO is hygroscopic (absorbs water from air). Repeated opening of cold vials causes condensation, introducing water into the stock. This water can cause slow hydrolysis or precipitation upon re-freezing.

  • Best Practice: Aliquot stocks into single-use volumes immediately after preparation.

Q2: I see a "double peak" on my HPLC. Is the compound impure?

  • Answer: Not necessarily.

    • Rotamers: Sulfonamides can exhibit restricted rotation, sometimes showing split peaks in NMR or HPLC at low temperatures.

    • Atropisomerism: The bulky chloro and sulfamoyl groups on the benzene ring can create steric hindrance.

    • Troubleshooting: Run the HPLC column at 40°C. If the peaks merge, it is a conformational issue, not an impurity. If they remain distinct, check for the dechlorinated photoproduct (M-34).

Q3: Is this compound cell-permeable?

  • Answer: Moderate. The 2-phenoxyethyl group adds lipophilicity (LogP ~2.5–3.0), aiding permeability. However, the carboxylic acid is ionized at physiological pH, which can hinder passive diffusion.

  • Tip: For cellular assays, ensure the final DMSO concentration is <0.5% to avoid solvent toxicity artifacts, as the compound requires DMSO for initial solubilization.

Summary of Stability Data
ParameterConditionStability StatusRecommendation
Solid State -20°C, DesiccatedHigh (>2 years)Keep in dark, sealed container.
DMSO Stock -20°CHigh (6-12 months)Avoid moisture uptake.
Aqueous (pH 7.4) 25°C (Room Temp)Moderate (24-48 hours)Prepare fresh for assays.
Aqueous (pH < 4) Any TempUnstable Precipitation Risk. Avoid.
Light Exposure Ambient LightLow Protect from light. Use amber vials.
References
  • PubChem. 2-Chlorobenzoic acid | C7H5ClO2.[1] National Library of Medicine. Available at: [Link][1]

  • Iley, J., Lopes, F., & Moreira, R. (2001).[2] Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2.[2] Available at: [Link]

  • Carl Roth. Safety Data Sheet: 2-Chlorobenzoic acid. Available at: [Link]

  • Li, D., et al. (2021). Study of the photodegradation of 2-chlorobenzoic acid by TiO2. Saudi Journal of Biological Sciences. Available at: [Link]

  • Tetko, I. V., et al. (2013). DMSO Solubility Assessment for Fragment-Based Screening. Current Topics in Medicinal Chemistry. Available at: [Link]

Sources

Technical Support Center: pH-Controlled Precipitation of Sulfamoylbenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Science of pH Swing Crystallization

Welcome to the technical support hub for sulfamoylbenzoic acid precipitation. This guide addresses the critical unit operation of isolating sulfamoylbenzoic acid derivatives (e.g., 4-sulfamoylbenzoic acid, furosemide intermediates) via pH adjustment.

The Physicochemical Mechanism

Sulfamoylbenzoic acids are amphoteric but primarily behave as weak acids due to the carboxylic acid moiety (


) and the sulfonamide moiety (

).
  • Alkaline State (

    
    ):  The molecule exists as a soluble di-anion or mono-anion (carboxylate and/or sulfonamide deprotonated).[1][2]
    
  • Acidification: As mineral acid is added, the pH drops.[2] When

    
    , the concentration of the non-ionized, insoluble free acid increases.
    
  • Supersaturation: The driving force for precipitation is the supersaturation ratio (

    
    ), defined as 
    
    
    
    , where
    
    
    is the concentration and
    
    
    is the pH-dependent solubility.

Critical Failure Point: Rapid acidification creates massive local supersaturation, leading to "oiling out" (liquid-liquid phase separation) or the formation of amorphous, impure solids.[1]

Standard Operating Protocol (SOP)

Use this baseline protocol for 4-sulfamoylbenzoic acid and its derivatives. Adjust volumes based on your specific reactor geometry.

Phase 1: Dissolution & Clarification
  • Charge crude sulfamoylbenzoic acid salt solution.

  • Adjust pH to 10.0–11.0 using 30% NaOH. Ensure complete dissolution.

  • Filtration: Pass through a 0.45 µm filter to remove mechanical impurities.[1][2][3] Note: Nucleation sites from dust can cause uncontrolled precipitation later.[1][2]

Phase 2: Controlled Precipitation (The Critical Step)

Target: Shift from Solution


 Metastable Zone 

Nucleation

Growth.[1][2]
  • Temperature Control: Heat solution to 40–50°C.

    • Why? Higher temperature increases solubility, widening the metastable zone and preventing oiling out.

  • Seed Addition (Optional but Recommended): Add 0.5% w/w pure seed crystals at pH ~6.0 (just before onset of spontaneous nucleation).[1][2]

  • Acidification:

    • Reagent: 3N to 6N HCl (Dilute acid prevents local hot spots).[1][2]

    • Method: Sub-surface addition via dip tube.[1][2] Never drip acid onto the surface.

    • Rate: Linear addition over 2–4 hours.

  • Endpoint: Adjust to pH 2.0–2.5.

    • Note: Going below pH 1.0 increases the risk of occluding inorganic salts (NaCl) and may degrade labile sulfonamide bonds over time.

Phase 3: Digestion & Isolation
  • Aging: Hold slurry at final pH and 20°C for 2–4 hours with gentle agitation.

    • Mechanism:[1][4][5][6][7] Ostwald Ripening—small crystals dissolve and redeposit onto larger crystals, improving purity and filterability.[1][2]

  • Filtration: Vacuum or centrifugal filtration.[1][2]

  • Wash: Displacement wash with acidified water (pH 3.[1][2]0) followed by water.[1][2][8]

Visualizing the Workflow

The following diagram illustrates the critical control points (CCPs) where the process typically fails.

Sulfamoylbenzoic_Precipitation_Workflow cluster_precip Critical Control Zone: Acidification Start Alkaline Solution (pH > 10, Soluble) Clarify Clarification Filtration (Remove Insolubles) Start->Clarify Heat Heat to 45°C (Prevent Oiling Out) Clarify->Heat Seed Seed Addition (at pH ~6.0) Heat->Seed Acidify Sub-surface HCl Addition (Rate: 0.1 pH units/min) Seed->Acidify Slow Ramp Nucleation Nucleation & Growth Acidify->Nucleation Digestion Ostwald Ripening (2-4 hrs, Agitated) Nucleation->Digestion Filter Filtration & Wash (Remove NaCl) Digestion->Filter

Caption: Process flow for pH-swing crystallization. Red dashed zone indicates the thermodynamic instability region requiring strict kinetic control.

Troubleshooting Guide

Scenario A: "My product is oiling out (forming a sticky gum) instead of crystallizing."

Diagnosis: You have entered the "labile zone" of the solubility curve too quickly, or the temperature is too low.

  • Mechanism: The molecule's melting point in the solvent mixture is depressed below the operating temperature due to impurities/supersaturation.

Corrective Actions:

  • Increase Temperature: Raise the precipitation temperature by 10–15°C.

  • Decrease Concentration: Dilute the starting alkaline solution by 20%.

  • Seed Early: Add seeds before the cloud point to provide a surface for growth, bypassing the energy barrier for nucleation.

Scenario B: "The product contains high levels of inorganic salts (Ash > 1.0%)."

Diagnosis: Occlusion of mother liquor or co-precipitation of NaCl/Na₂SO₄.[2]

  • Mechanism: Rapid nucleation traps pockets of solvent inside the crystal lattice.

Corrective Actions:

  • Slower Acidification: Extend the acid addition time from 1 hour to 4 hours.

  • Digestion (Crucial): Increase the aging time at the final pH. This allows "healing" of crystal defects where salts are trapped.[1][2]

  • Reslurry Wash: Instead of a displacement wash, reslurry the wet cake in water at pH 3.0 for 30 minutes.

Scenario C: "Filtration takes forever (blinding the filter cloth)."

Diagnosis: Particle size distribution (PSD) is too fine (excessive fines).

  • Mechanism: High local supersaturation caused by poor mixing or fast acid addition generated too many nuclei (

    
    ).[1][2]
    

Corrective Actions:

  • Improve Mixing: Use a hydrofoil impeller to ensure rapid dispersion of acid.

  • Sub-surface Addition: Ensure the acid feed tube releases reagent directly into the high-shear zone of the impeller.

  • Pulsed Acidification: Stop acid addition for 15 minutes after the first onset of turbidity to allow existing nuclei to grow before generating new ones.[2]

Quantitative Data Summary

ParameterTarget RangeConsequence of Deviation
Initial pH 10.5 – 11.5pH < 10 may leave some solid undissolved; pH > 12 wastes acid.[1][2]
Final pH 2.0 – 2.5pH > 3.5 reduces yield (solubility loss); pH < 1.0 risks hydrolysis.[1][2]
Temperature 40°C – 50°C< 30°C risks oiling out; > 60°C risks chemical degradation.[1][2]
Acid Addition Rate 2 – 4 hours< 1 hour causes fines and occlusion; > 6 hours reduces throughput.[1][2]
Agitation Moderate (Re < 10,000)Low agitation causes local hot spots; High agitation causes crystal breakage.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use Sulfuric Acid (


) instead of Hydrochloric Acid (

)?
A: Yes, but proceed with caution.[1][2] Sodium sulfate (

) is less soluble than Sodium chloride (

) in water.[1][2] You risk co-precipitating inorganic sulfate salts with your product, leading to high sulfated ash content.[1][2] If you must use

, ensure you wash at a slightly elevated temperature.[1][2]

Q: Why is the color of my precipitate gray/off-white? A: This is often due to oxidative coupling of sulfonamide impurities or trace metal contamination.

  • Fix: Add 0.1% sodium bisulfite or EDTA to the alkaline solution before acidification to sequester metals and prevent oxidation.

Q: My yield is only 70%. Where is the rest? A: Check the mother liquor pH. If the final pH is 4.0, you are near the


 of the benzoic acid moiety (approx 3.5–4.0), meaning ~50% of your molecule is still ionized and soluble. You must drive the pH to at least 2.0 (2 units below 

) to achieve >99% non-ionized species.[2]

References

  • Mullin, J. W. (2001).[1][2] Crystallization. 4th Edition. Butterworth-Heinemann.[1][2] (Standard text on supersaturation and nucleation kinetics).

  • PubChem. (n.d.).[1][2] 4-Sulfamoylbenzoic acid (Compound Summary). National Library of Medicine.[1][2] (Physicochemical properties and pKa data).

  • Nagy, Z. K., et al. (2012).[1][2] Control of Crystallization Processes. In Comprehensive Control. (Discusses pH-swing control strategies).

  • Beckmann, W. (2013).[1][2] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1][2] (Troubleshooting "oiling out" and agglomeration). [1][2]

Sources

Validation & Comparative

Technical Analysis & Comparative NMR Profiling: 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

Compound: 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid CAS: 794573-22-1 Molecular Formula:


MW:  355.79  g/mol [1]

This guide provides a definitive 1H NMR analysis of this sulfonamide derivative, a pharmacophore often explored in diuretic and ion-transport inhibitor research (analogous to furosemide intermediates). The structural core consists of a 1,2,5-trisubstituted benzene ring linked via a sulfonamide to a phenoxyethyl tail .

The critical analytical challenge is distinguishing the successful


-alkylation of the sulfonamide from the primary sulfonamide precursor (2-chloro-5-sulfamoylbenzoic acid). This guide compares these two species to validate synthesis.

Experimental Protocol: Sample Preparation

To ensure reproducibility and visibility of labile protons (COOH, NH), DMSO-d6 is the mandatory solvent. Protic solvents like Methanol-d4 will cause exchange of the sulfonamide and acid protons, erasing critical diagnostic signals.

Standardized Workflow

SamplePrep Sample Solid Sample (10-15 mg) Tube NMR Tube 5mm Precision Sample->Tube Transfer Solvent Solvent Choice DMSO-d6 (99.9% D) Solvent->Tube 0.6 mL Acquisition Acquisition >400 MHz NS=16, D1=1.0s Tube->Acquisition Shim & Lock

Caption: Optimized sample preparation workflow for sulfonamide derivatives to ensure resolution of exchangeable protons.

Structural Analysis & Assignment Logic

The molecule is segmented into three distinct magnetic environments.

Zone A: The Benzoic Acid Core (Aromatic)

The 1,2,5-substitution pattern creates a specific splitting system:

  • H6 (Ortho to

    
    , Ortho to COOH):  Most deshielded aromatic proton due to the synergistic electron-withdrawing effects of the sulfonyl and carboxyl groups. Appears as a doublet (coupling to H4).[2][3]
    
  • H4 (Ortho to H3, Meta to H6): Deshielded by the sulfonyl group. Appears as a doublet of doublets (

    
    ).[4]
    
  • H3 (Ortho to Cl, Meta to H4): Least deshielded aromatic proton. Appears as a doublet.

Zone B: The Linker (Aliphatic)

The ethyl chain forms a classic


 (or 

) system:
  • 
    :  Deshielded by the phenoxy oxygen (~4.1 ppm).
    
  • 
    :  Less deshielded, coupled to both the adjacent methylene and the 
    
    
    
    proton (~3.2 ppm).
Zone C: Labile Protons
  • COOH: Highly deshielded broad singlet (>13 ppm).

  • 
    :  Broad triplet (coupling to 
    
    
    
    ) or singlet depending on dryness.

Comparative Data: Target vs. Precursor

This table contrasts the target molecule with its un-alkylated precursor, 2-chloro-5-sulfamoylbenzoic acid.

Proton AssignmentPrecursor (Primary Sulfonamide)

(ppm)
Target (Secondary Sulfonamide)

(ppm)
Multiplicity

(Hz)
Interpretation
-COOH ~13.5-14.0~13.8 br s-Carboxylic acid (exchangeable)
Ar-H6 8.358.28 d2.2Meta-coupling to H4
Ar-H4 7.957.90 dd8.5, 2.2Ortho (H3) + Meta (H6)
Ar-H3 7.807.78 d8.5Ortho-coupling to H4

7.60 (Singlet, 2H)- --DISAPPEARS

-8.05 t (br)5.8NEW SIGNAL (Couples to

)
Phenoxy Ar-H -7.25 - 6.90 m-NEW SIGNAL (5H integration)

-4.05 t5.8NEW SIGNAL (

to Oxygen)

-3.25 q/br t5.8NEW SIGNAL (

to Nitrogen)

Note: Chemical shifts are referenced to DMSO-d6 residual peak (2.50 ppm). Values are high-fidelity estimates based on substituent increments and analogous sulfonamide scaffolds.

Detailed Spectral Breakdown

Region 1: Downfield (14.0 – 7.5 ppm)

This region confirms the core scaffold integrity.

  • The Acid Peak (13.8 ppm): Often extremely broad or invisible if the sample is "wet" (contains water). If invisible, add a drop of

    
     (shaking the tube) to confirm the HDO peak growth, proving the acid's presence via exchange.
    
  • The Sulfonamide NH (8.05 ppm): In the precursor, this is a singlet integrating to 2H. In the target, it becomes a triplet (integrating to 1H) because it splits with the adjacent

    
     protons. This is the primary confirmation of reaction success. 
    
Region 2: The Aromatic Window (7.5 – 6.8 ppm)
  • Phenoxy Group: The phenyl ring attached to the oxygen appears as a multiplet. Typically, the ortho protons (closest to oxygen) are slightly separated from the meta/para protons, but they often overlap in the 6.9–7.3 ppm range.

  • Integration Check: The total integration of the aromatic region should equal 8 protons (3 from benzoic core + 5 from phenoxy tail).

Region 3: Upfield Aliphatic (4.5 – 2.5 ppm)
  • 
     (4.05 ppm):  A clean triplet. The chemical shift is distinctively downfield due to the electronegative oxygen.[5]
    
  • 
     (3.25 ppm):  This signal often overlaps with the water peak in DMSO (approx. 3.33 ppm).
    
    • Troubleshooting: If the

      
       signal is obscured by water, run the spectrum at 45°C (318 K) . This shifts the water peak upfield, revealing the methylene triplet.
      

Visualization: Structural Connectivity & Coupling

This diagram maps the logical flow of proton coupling (


-coupling) to verify the structure.

CouplingNetwork NH Sulfonamide NH (Triplet, ~8.0 ppm) NCH2 N-CH2 (Quartet/Triplet, ~3.2 ppm) NH->NCH2 Vicinal Coupling (3J ~6Hz) OCH2 O-CH2 (Triplet, ~4.1 ppm) NCH2->OCH2 Vicinal Coupling (3J ~6Hz) Phenoxy Phenoxy Ring (Multiplet, 6.9-7.3 ppm) OCH2->Phenoxy Through-space (NOE)

Caption: Proton coupling network showing the connectivity from the sulfonamide nitrogen through the ethyl linker to the phenoxy tail.

Troubleshooting & Common Artifacts

  • Missing NH Peak: If the sample contains traces of base or methanol, the NH proton exchanges rapidly and disappears. Solution: Dry the sample under vacuum and use fresh ampoule DMSO-d6.

  • Water Overlap: The

    
     at 3.25 ppm is dangerously close to the DMSO water peak (3.33 ppm). Solution: Variable Temperature (VT) NMR or adding a drop of 
    
    
    
    to shift the lock signal.
  • Rotamers: Sulfonamides can sometimes exhibit rotamers due to restricted rotation around the S-N bond, causing peak broadening. This is rare in simple secondary sulfonamides but possible at low temperatures.

References

  • Synthesis & Scaffold Verification

    • Process for preparing 2-chloro-5-sulfamoylbenzoic acids.[6][7] US Patent 3879402A. (Describes the chlorosulfonation and amination logic). Link

  • Solvent Effects on Sulfonamides

    • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[8] Magnetic Resonance in Chemistry 44.5 (2006): 491-509.[8] Link

  • General Chemical Shift Tables

    • Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." J. Org.[9] Chem. 1997, 62, 21, 7512–7515. Link

  • Phenoxyethyl Fragment Data

    • Spectral Database for Organic Compounds (SDBS). Phenoxyethyl derivatives shift correlations. (General Reference). Link

Sources

Spectroscopic Distinction: Sulfonamide vs. Carboxylic Acid Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Medicinal Chemists, and QC Scientists

Executive Summary

In drug development, distinguishing between sulfonamide (


) and carboxylic acid (

) moieties is a critical analytical task. Both functional groups are capable of strong hydrogen bonding, yet they exhibit fundamentally different vibrational signatures in Infrared (IR) spectroscopy.[1]

This guide moves beyond basic peak listing to explain the structural causality of these signals. The carboxylic acid is defined by its dimeric "envelope" (broad ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 stretch) and carbonyl intensity  (

). In contrast, the sulfonamide is characterized by its

stretching doublet
(asymmetric/symmetric) and distinct

profile
.[2] This document provides a self-validating ATR-FTIR protocol for unambiguous identification.
Fundamental Vibrational Modes

To accurately interpret the spectra, one must understand the molecular dynamics generating the peaks.

2.1 The Carboxylic Acid Signature (

)

Carboxylic acids in solid or concentrated solution exist primarily as centrosymmetric dimers , held together by strong double hydrogen bonds.

  • The "Messy" O-H Stretch: The dimerization creates a distribution of hydrogen bond strengths, broadening the

    
     stretching band significantly (
    
    
    
    ). This often overlaps with
    
    
    stretching bands, creating a jagged, broad absorption known as the "acid envelope."
  • The Carbonyl Anchor: The

    
     stretch is intense and diagnostically reliable, typically appearing at 
    
    
    
    for dimers.
2.2 The Sulfonamide Signature (

)

Sulfonamides lack the carbonyl group (unless present elsewhere in the molecule) and the extremely broad


 band. Their identification relies on the sulfonyl group's geometry.
  • The

    
     Doublet:  The sulfonyl group is a stiff, tetrahedral oscillator. It always produces two strong bands: Asymmetric stretch  (
    
    
    
    ) and Symmetric stretch (
    
    
    ).
  • N-H Specificity: Primary sulfonamides (

    
    ) show two sharp bands (asymmetric/symmetric 
    
    
    
    stretch) due to the two protons.[2] Secondary sulfonamides (
    
    
    ) show only one.
Comparative Spectral Analysis

The following table synthesizes the diagnostic peaks required for differentiation.

FeatureCarboxylic Acid (

)
Sulfonamide (

)
Mechanistic Cause
High Frequency (3500-2500 cm⁻¹) Very Broad, Strong (

) Often centers ~3000 cm⁻¹
Sharp, Distinct Primary: Two bands (

) Secondary: One band (

)
Acid

forms variable H-bond networks (dimers).[3] Sulfonamide

is more localized.
Carbonyl Region (1750-1650 cm⁻¹) Strong, Sharp (

) Shifted lower if conjugated
Absent (Unless amide/ester present elsewhere)Dipole change in

bond is large; Sulfonyl group has no

.
Fingerprint Region (1400-1000 cm⁻¹)

Stretch:

(Strong)

Bend:

(Medium)

Asym:

(Strong)

Sym:

(Strong)

vibrations are highly characteristic and rarely obscured.
Low Frequency (<1000 cm⁻¹)

Wag:

(Broad, Medium)

Stretch:

(Weak/Variable)
The acid

wag is a reliable confirmation of dimerization.
Logic Flow for Identification

When analyzing an unknown solid API, use the following decision logic to classify the pharmacophore.

IdentificationLogic Start Unknown Spectrum Analysis CheckCO Check 1700-1750 cm⁻¹ Is a strong C=O peak present? Start->CheckCO CheckOH Check 3300-2500 cm⁻¹ Is there a broad 'envelope'? CheckCO->CheckOH Yes CheckSO2 Check 1350 & 1160 cm⁻¹ Are there two strong bands? CheckCO->CheckSO2 No ResultAcid CONFIRMED: Carboxylic Acid (Dimeric Form) CheckOH->ResultAcid Yes (Broad) ResultMixed POSSIBLE: Mixed Functionality (e.g., Sulfonylbenzoic acid) CheckOH->ResultMixed No (Sharp peaks only) CheckNH Check 3200-3400 cm⁻¹ Are there sharp N-H bands? CheckSO2->CheckNH Yes (Doublet found) ResultOther Other Functional Group CheckSO2->ResultOther No ResultSulf CONFIRMED: Sulfonamide CheckNH->ResultSulf Yes CheckNH->ResultOther No

Figure 1: Spectral Decision Tree. This logic prioritizes the Carbonyl stretch as the primary discriminator, followed by the specific shape of the hydrogen-bonding region.

Experimental Protocol: ATR-FTIR Analysis

For pharmaceutical solids, Attenuated Total Reflectance (ATR) is the industry standard due to minimal sample prep and reproducibility.

Objective: Obtain a high-quality spectrum (


 match confidence) to distinguish 

from

.
5.1 Reagents & Equipment
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Solvent: Isopropanol or Ethanol (for cleaning).

  • Sample: ~5 mg of solid powder (API or intermediate).

5.2 Step-by-Step Workflow
  • Background Collection:

    • Clean crystal with isopropanol. Ensure it is dry.

    • Collect background spectrum (air) at

      
       resolution (32 scans).
      
  • Sample Loading:

    • Place solid sample directly covering the crystal "eye" (approx. 2 mm diameter).

    • Critical Step: Apply pressure using the anvil clamp. Monitor the "Energy/Throughput" bar.

    • Target: Apply force until the live spectrum peaks stabilize. This ensures uniform contact and eliminates air gaps which cause weak signals.

  • Data Acquisition:

    • Scan range:

      
      .
      
    • Scans: 32 or 64 (for higher signal-to-noise).

  • Post-Processing (ATR Correction):

    • Apply "ATR Correction" algorithm in your software.[4]

    • Reasoning: ATR penetration depth is wavelength-dependent (

      
      ).[5] Without correction, peaks at lower wavenumbers (like the 
      
      
      
      symmetric stretch at
      
      
      ) appear artificially stronger than high-wavenumber peaks (like
      
      
      or
      
      
      ).

ATRWorkflow Clean 1. Clean Crystal (Isopropanol) Background 2. Background Scan (Air) Clean->Background Load 3. Load Sample (Cover Crystal) Background->Load Press 4. Apply Pressure (Maximize Contact) Load->Press Scan 5. Acquire Spectrum (32 Scans) Press->Scan Correct 6. ATR Correction (Software) Scan->Correct

Figure 2: ATR-FTIR Standard Operating Procedure. Step 4 (Pressure) and Step 6 (Correction) are critical for quantitative comparison of peak ratios.

References
  • LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids. Link

  • Specac. (n.d.). Interpreting Infrared Spectra: Functional Groups. Link

  • Michigan State University. (n.d.). Infrared Spectroscopy: Carboxylic Acids. Link

  • ResearchGate. (2022). FT-IR spectra of sulfonamide and inclusion complexes. Link

  • JASCO. (n.d.). Sampling Techniques for FTIR Spectroscopy (ATR vs KBr). Link

Sources

Safety Operating Guide

2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper Disposal Procedures: 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid

Part 1: Executive Summary & Immediate Action Card

Target Compound: this compound CAS Registry Number: 794573-22-1 Molecular Formula: C₁₅H₁₄ClNO₅S Molecular Weight: 355.79 g/mol [1][2]

Core Directive: This compound is a halogenated organic acid . It must be segregated from non-halogenated waste streams to ensure proper incineration and compliance with environmental regulations (RCRA/EPA). Do not dispose of down the drain.

Parameter Critical Specification
Primary Hazard Skin/Eye Irritant (Acidic) , Aquatic Toxicity
Waste Class Halogenated Organic (Solid or Liquid)
Container Type HDPE (High-Density Polyethylene) or Glass
Incompatible With Strong Oxidizers, Strong Bases, Bleach (Sodium Hypochlorite)
Disposal Method High-Temperature Incineration (with scrubber)

Part 2: Chemical Profile & Hazard Assessment

To dispose of this chemical safely, one must understand its functional reactivity. This compound contains three distinct functional groups that dictate its handling:

  • Benzoic Acid Moiety: Provides acidic character (

    
    ). This requires acid-resistant containers and segregation from bases to prevent exothermic neutralization in waste drums.
    
  • Aryl Chloride (Cl): Classifies the waste as "Halogenated." This is the most critical classification for disposal costs and environmental safety. Halogenated compounds release acid gases (HCl) upon combustion and require specialized incinerators with scrubbers.

  • Sulfonamide Group: Adds nitrogen and sulfur to the combustion profile (

    
    ) and suggests potential biological activity, necessitating containment to prevent environmental leaching.
    

Risk Assessment:

  • Inhalation: Dust may cause respiratory tract irritation. Handle only in a fume hood.

  • Contact: Acidic nature causes immediate irritation to mucous membranes and skin.

  • Environmental: Halogenated aromatics are persistent. Zero-discharge policy applies.

Part 3: Pre-Disposal Handling & Segregation

Before moving the chemical to waste storage, ensure the following protocols are in place.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum thickness). Double-gloving is recommended for solutions >100 mM.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

  • Respiratory: If handling >500 mg of solid powder outside a hood, use an N95 or P100 particulate respirator.

Waste Segregation Rules (The "Never Mix" List)
  • NEVER mix with Non-Halogenated Solvents: Mixing a halogenated acid with acetone or ethanol creates a "Halogenated Waste" mixture, significantly increasing the disposal cost of the entire volume.

  • NEVER mix with Bleach: Acidic sulfonamides can react with hypochlorite to form toxic chloramines or chlorine gas.

  • NEVER mix with Metals: Contact with active metals (Al, Mg, Zn) can generate hydrogen gas.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Compound or Residue)

Use this protocol for expired stocks, weighing paper residues, or contaminated solids.

  • Containment: Transfer the solid material into a wide-mouth HDPE jar or a screw-top glass vial .

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound"[1][2][3]

    • Hazard Checkbox: [x] Toxic [x] Irritant

    • Waste Code: Halogenated Organic Solid

  • Secondary Containment: Place the sealed container into a clear plastic bag (zip-lock) before depositing it into the laboratory's main "Solid Hazardous Waste" drum.

  • Log Entry: Record the mass in the waste accumulation log.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this protocol for HPLC waste, reaction filtrates, or dissolved stocks.

  • Characterize Solvent:

    • If Organic Solvent (DCM, Ethyl Acetate, DMSO): Pour into the "Halogenated Organic Solvent" carboy. Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved chloro-compound reclassifies the entire mixture as halogenated.

    • If Aqueous Solution:

      • Check pH.[4] If pH < 4, slowly neutralize with saturated Sodium Bicarbonate (

        
        ) to pH 6-8. Caution: CO₂ gas evolution.
        
      • Pour into "Aqueous Waste - Toxic/Halogenated" carboy.

  • Rinsing: Triple-rinse the original vessel with a minimal amount of compatible solvent. Add rinsate to the waste container.

  • Cap & Vent: Ensure the waste container is capped but not over-tightened if neutralization was recently performed (to allow off-gassing).

Part 5: Decision Logic & Workflow (Visualization)

The following diagram outlines the decision process for classifying and disposing of this compound.

DisposalWorkflow Start Start: Waste Identification This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid Waste StateCheck->Liquid BinSolid Disposal Bin: Halogenated Organic Solid Solid->BinSolid Pack in HDPE/Glass SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent SolventCheck->Organic Aqueous Aqueous Solution SolventCheck->Aqueous BinHaloSolv Disposal Carboy: Halogenated Organic Solvents Organic->BinHaloSolv Contains Cl-organic pHCheck Check pH Aqueous->pHCheck Neutralize Neutralize to pH 6-8 (Use NaHCO3) pHCheck->Neutralize If Acidic (pH < 5) BinAq Disposal Carboy: Aqueous Waste (Toxic) pHCheck->BinAq If Neutral Neutralize->BinAq

Figure 1: Decision tree for the segregation and disposal of halogenated benzoic acid derivatives.

Part 6: Emergency Spill Procedures

Minor Spill (< 5 g or < 10 mL):

  • Alert: Notify nearby personnel.

  • PPE: Don nitrile gloves, goggles, and lab coat.

  • Contain:

    • Solid: Gently cover with wet paper towels to prevent dust, then wipe up.

    • Liquid: Absorb with vermiculite, sand, or commercial acid-neutralizing spill pads.

  • Clean: Wipe the area with a soap/water solution.

  • Dispose: Place all cleanup materials into a sealable bag and label as "Hazardous Waste Debris - Halogenated."

Major Spill (> 5 g):

  • Evacuate: Clear the immediate area.

  • Ventilate: Ensure fume hoods are running; open windows if safe.

  • Contact: Call EHS (Environmental Health & Safety) immediately. Do not attempt cleanup without respiratory protection (N95/P100).

References

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). Retrieved February 13, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 13, 2026, from [Link]

Sources

Personal protective equipment for handling 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

IMMEDIATE ACTION CARD: 2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid For Laboratory Emergencies Only

Scenario Immediate Action
Eye Contact DO NOT RUB. Flush immediately with tepid water for 15 minutes. Lift eyelids.[1][2][3] Seek medical attention (Acidic irritant).
Skin Contact Brush off dry powder before wetting. Wash with soap and water for 15 min. Remove contaminated clothing.[1][2][4][5][6][7][8]
Inhalation Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).
Spill (Solid) Dampen with inert oil/glycol to prevent dust. Scoop into hazardous waste. Do not dry sweep.
Spill (Liquid) Absorb with vermiculite or spill pad. Neutralize trace residues with dilute Sodium Bicarbonate (NaHCO₃).

Hazard Assessment & Risk Profile

Compound Class: Sulfonamide-substituted Benzoic Acid Derivative CAS: 794573-22-1 (Analogous safety data applied from 2-Chlorobenzoic acid and Sulfonamide pharmacophores)

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact ligand may be sparse, its structural moieties dictate a Strict Universal Precaution approach. We treat this as a Chemical Irritant and Potential Sensitizer .

Key Chemical Risks
  • Acidic Corrosivity (Benzoic Acid Core): The carboxylic acid group (

    
    ) poses a direct risk of chemical burns to mucous membranes and corneal damage.
    
  • Sensitization (Sulfonamide Moiety): The sulfamoyl group (

    
    ) is a known structural alert for hypersensitivity. Repeated exposure via inhalation or skin contact may trigger allergic dermatitis or respiratory sensitization.
    
  • Lipophilicity (Phenoxyethyl Chain): The ether linkage increases lipid solubility compared to simple benzoic acids, potentially enhancing dermal absorption rates.

Personal Protective Equipment (PPE) Matrix

Standard: Biosafety Level 1 / Chemical Hazard Level 2

This matrix is designed to prevent "trace migration"—the invisible spread of chemical residues from the weigh station to common areas.

Zone PPE Component Specification (Minimum) Scientific Rationale
Respiratory Primary: Fume HoodSecondary: N95/P100Face velocity: 80–100 fpm.Respirator required if handling >100 mg outside hood.Prevents inhalation of micronized dust, which triggers rapid bronchial irritation due to acidic pH.
Hand Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Breakthrough Time: >480 min (Solid).Double layer prevents micro-tears from spatulas exposing skin to sensitizers.
Eye Chemical Goggles Indirect Vented (ANSI Z87.1+)Safety glasses are insufficient . Acidic dust can bypass side shields. Goggles seal the orbital region.
Body Lab Coat + Apron Tyvek® sleeves or disposable apron over cotton coat.The phenoxyethyl group is "sticky." Disposable sleeves prevent cuff contamination, a common source of wrist dermatitis.

Operational Protocols: Handling & Synthesis

A. Weighing & Transfer (Solid State)

Risk: Dust generation and static cling.

  • Static Control: Use an antistatic gun or ionizing bar inside the balance enclosure. Substituted benzoic acids are prone to static charge, causing powder to "jump" onto gloves/cuffs.

  • The "Boat-in-Jar" Method:

    • Place the weigh boat inside a larger glass jar/beaker.

    • Tare the balance.

    • Transfer solid into the boat.

    • Cap the jar before removing it from the balance.

    • Why? This traps any stray dust inside the jar, not on the lab bench.

B. Solubilization (Liquid State)

Common Solvents: DMSO, Methanol, dilute Alkali.

  • Exothermic Caution: If dissolving in basic solution (e.g., 1N NaOH), add the solid slowly . The acid-base neutralization generates heat, which can aerosolize the solvent.

  • Vessel Choice: Use borosilicate glass (Pyrex). Avoid polystyrene, as the phenoxyethyl ether tail may cause leaching or crazing of plastics over time.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting PPE based on the physical state and quantity of the material.

PPE_Decision_Logic Start Start: Handling 2-Chloro-5-... State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Qty Quantity > 100 mg? Solid->Qty Gloves_Solid Single Nitrile Gloves (4 mil) Solid->Gloves_Solid Gloves_Sol Double Nitrile Gloves (Change outer if splashed) Liquid->Gloves_Sol Hood Fume Hood Mandatory + N95 Backup Qty->Hood Yes Bench Fume Hood Recommended Qty->Bench No Hood->Gloves_Solid

Figure 1: PPE Decision Logic based on physical state and quantity. Blue nodes represent decision points; Red nodes indicate high-level protection requirements.

Decontamination & Disposal

Do not wash down the drain. This compound is an halogenated aromatic; it is persistent and toxic to aquatic life.

  • Solid Waste: Collect in a container labeled "Hazardous Waste: Solid Organic Acid (Halogenated)."

  • Liquid Waste:

    • Adjust pH to neutral (pH 7) if possible to reduce reactivity.

    • Dispose in "Halogenated Solvent Waste" stream.

  • Surface Decontamination:

    • Step 1: Wipe with a dry paper towel to remove bulk powder.

    • Step 2: Spray with 5% Sodium Bicarbonate (NaHCO₃) . This converts the acid to its water-soluble salt.

    • Step 3: Wipe with water, then Ethanol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11238, 2-Chlorobenzoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.